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  • Product: 1H-Indole-5-sulfonic acid, 2-methyl-
  • CAS: 67786-12-3

Core Science & Biosynthesis

Foundational

1H-Indole-5-sulfonic acid, 2-methyl-: Structural Utility and Synthetic Architecture

Topic: 1H-Indole-5-sulfonic acid, 2-methyl- Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers Executive Summary In the landscape of h...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 1H-Indole-5-sulfonic acid, 2-methyl- Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

In the landscape of heterocyclic building blocks, 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3) occupies a critical niche.[1] Unlike the parent indole, which is prone to oxidative degradation and non-specific electrophilic attack, the 2-methyl-5-sulfonic acid derivative offers a stabilized, water-soluble scaffold with orthogonal reactivity.

For drug development professionals, this molecule serves two primary functions:

  • A Privileged Pharmacophore Precursor: It is the direct parent of 2-methylindole-5-sulfonamides, a structural motif found in diverse bioactive agents ranging from COX-2 inhibitors to antiviral non-nucleoside reverse transcriptase inhibitors (NNRTIs).

  • A Robust Synthon: The C5-sulfonic acid group provides a handle for further functionalization (via sulfonyl chlorides) while the C2-methyl group blocks the reactive 2-position, directing subsequent electrophilic substitutions to the C3 position or preventing oxidative dimerization.

This guide details the physicochemical profile, a self-validating synthesis protocol via the Fischer Indole method, and the downstream derivatization logic for medicinal chemistry applications.

Chemical Identity & Physical Properties[2][3][4][5][6]

Nomenclature and Identifiers[2][4]
  • IUPAC Name: 2-methyl-1H-indole-5-sulfonic acid[1][2]

  • CAS Number: 67786-12-3[1][2]

  • Molecular Formula: C

    
    H
    
    
    
    NO
    
    
    S[2][3]
  • Molecular Weight: 211.24 g/mol

  • SMILES: CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)O[1][3][4]

Physicochemical Profile

The introduction of the sulfonic acid group dramatically alters the properties of the lipophilic 2-methylindole core, rendering it amphiphilic and highly polar.

PropertyValue / DescriptionContext for Handling
Appearance Off-white to pale beige crystalline solidHygroscopic; store under desiccant.
Melting Point >280 °C (Decomposes)High lattice energy due to intermolecular H-bonding (SO

H

HN).
Solubility High in H

O, DMSO, MeOH; Low in CH

Cl

, Hexanes
Requires polar solvents for reactions; precipitates from non-polar media.
Acidity (pKa) pKa


-1.0 (SO

H), pKa


17 (Indole NH)
Strong acid behavior; exists as a zwitterion in neutral water.
Density 1.498 g/cm³ (Predicted)Significantly denser than parent indole (1.07 g/cm³).

Synthetic Architecture: The Fischer Indole Logic

While direct sulfonation of 2-methylindole is possible, it suffers from regioselectivity issues (competing C3 vs. C5 sulfonation) and harsh conditions that promote polymerization. The Fischer Indole Synthesis is the superior, self-validating route for generating 2-methyl-1H-indole-5-sulfonic acid with high regiochemical fidelity.

Mechanistic Rationale

By reacting 4-hydrazinobenzenesulfonic acid (derived from sulfanilic acid) with acetone (or its equivalent), the regiochemistry is locked before the indole ring forms.

  • Regiocontrol: The para-substituent on the hydrazine phenyl ring invariably maps to the 5-position of the resulting indole.

  • C2-Methylation: The use of acetone ensures the placement of the methyl group at C2.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the isolated sulfonic acid.

FischerSynthesis Start1 Sulfanilic Acid (4-Aminobenzenesulfonic acid) Inter1 Hydrazine Formation (Diazotization + Reduction) Start1->Inter1 1. NaNO2/HCl 2. SnCl2 Start2 Acetone Step3 Fischer Cyclization (Acid Catalyst / Reflux) Start2->Step3 Inter2 4-Hydrazinobenzenesulfonic Acid Inter1->Inter2 Inter2->Step3 + Start2 (Acetone) Product 2-Methyl-1H-indole-5-sulfonic acid Step3->Product [3,3]-Sigmatropic Rearrangement

Caption: Regioselective synthesis of 2-methyl-1H-indole-5-sulfonic acid via Fischer Indole Cyclization.

Validated Experimental Protocol

Objective: Synthesis of 2-methyl-1H-indole-5-sulfonic acid on a 50 mmol scale.

Reagents:

  • 4-Hydrazinobenzenesulfonic acid (9.4 g, 50 mmol)

  • Acetone (50 mL, excess)

  • Acetic Acid (Glacial, 50 mL)

  • Polyphosphoric Acid (PPA) or ZnCl

    
     (Catalyst)
    

Step-by-Step Methodology:

  • Hydrazone Formation: Suspend 4-hydrazinobenzenesulfonic acid in a mixture of acetic acid (30 mL) and acetone (20 mL). Heat gently (40 °C) for 30 minutes. The solid should dissolve or change form as the hydrazone is generated.

  • Cyclization: Add the catalyst (e.g., 10 g ZnCl

    
     or 20 g PPA). Heat the mixture to reflux (approx. 90-100 °C) for 3-4 hours.
    
    • Checkpoint: Monitor by TLC (eluent: MeOH/DCM 1:9). The starting hydrazine spot will disappear, and a fluorescent indole spot will appear.

  • Quenching: Cool the reaction mixture to room temperature. Pour slowly into ice-cold water (200 mL) with vigorous stirring.

  • Isolation: The product often precipitates as a zwitterionic solid. If no precipitate forms (due to high water solubility), salt out with NaCl or evaporate the organic solvent fraction if extraction was performed (using n-Butanol).

  • Purification: Recrystallize from water/ethanol.

    • Yield Expectation: 60-75%.

Chemical Reactivity & Derivatization

For medicinal chemistry, the free sulfonic acid is rarely the endpoint. It is almost exclusively converted to the sulfonyl chloride , a versatile electrophile for coupling with amines to create sulfonamides.

Activation to Sulfonyl Chloride

The conversion requires thionyl chloride (SOCl


) or phosphorus oxychloride (POCl

). Note that the indole nitrogen is nucleophilic; protection (e.g., N-acetylation) may be required depending on the harshness of the conditions, though the electron-withdrawing sulfonic acid group deactivates the ring slightly.
Derivatization Pathway Diagram

Derivatization Acid 2-Methylindole-5-sulfonic acid Chloride 2-Methylindole-5-sulfonyl chloride Acid->Chloride Activation Sulfonamide Indole-5-Sulfonamide (Bioactive Pharmacophore) Chloride->Sulfonamide Coupling Reagent1 PCl5 or SOCl2 (Reflux) Reagent1->Chloride Reagent2 Primary/Secondary Amine (R-NH2, Pyridine) Reagent2->Sulfonamide

Caption: Activation of the sulfonic acid core to generate sulfonamide libraries.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated against the following spectroscopic signatures.

Proton NMR ( H-NMR) in DMSO-d
  • 
     11.2 ppm (s, 1H):  Indole N-H (Broad, exchangeable).
    
  • 
     8.05 ppm (d, J=1.5 Hz, 1H):  C4-H (Ortho to sulfonate, meta to indole N). This is the most deshielded aromatic proton due to the SO
    
    
    
    H group.
  • 
     7.55 ppm (dd, J=8.5, 1.5 Hz, 1H):  C6-H.
    
  • 
     7.35 ppm (d, J=8.5 Hz, 1H):  C7-H.
    
  • 
     6.20 ppm (s, 1H):  C3-H. Characteristic of 2-substituted indoles.
    
  • 
     2.40 ppm (s, 3H):  C2-CH
    
    
    
    .
Mass Spectrometry (ESI-MS)
  • Negative Mode (ESI-): m/z 210.0 [M-H]

    
    . This is the dominant species for sulfonic acids.
    

Safety & Handling (MSDS Summary)

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). The sulfonic acid moiety is corrosive.[5]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place. Hygroscopic nature requires tightly sealed containers.

References

  • PubChem. 2-Methyl-1H-indole-5-sulfonic acid. National Library of Medicine. Available at: [Link]

  • Robinson, B. (1983). The Fischer Indole Synthesis. John Wiley & Sons.
  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]

  • Organic Syntheses. Ethyl 2-Methylindole-5-carboxylate. (Provides analogous experimental conditions for 5-substituted-2-methylindoles). Available at: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Methyl-1H-indole-5-sulfonic Acid

Abstract This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-methyl-1H-indole-5-sulfonic acid (CAS No. 67786-12-3).

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 2-methyl-1H-indole-5-sulfonic acid (CAS No. 67786-12-3). While specific experimental data for this compound is not extensively available in public literature, this document synthesizes foundational knowledge of its constituent functional groups and provides detailed, field-proven experimental protocols for the determination of its key physicochemical properties. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for applications in dye synthesis, pharmaceutical research, and materials science. We will delve into its identity, predicted properties, and provide robust, self-validating methodologies for determining its acid dissociation constant (pKa), solubility, melting point, and spectral characteristics.

Introduction and Compound Identity

2-Methyl-1H-indole-5-sulfonic acid is a heterocyclic organic compound featuring a 2-methylindole core functionalized with a sulfonic acid group at the 5-position.[1][2][3] The indole ring is a prevalent scaffold in numerous biologically active compounds and pharmaceutical drugs.[4] The addition of a sulfonic acid group, a strong electron-withdrawing and acidic moiety, significantly influences the molecule's polarity, acidity, and solubility, making it a valuable intermediate in chemical synthesis, particularly in the dye industry.[1][5]

Table 1: Compound Identification

IdentifierValueSource(s)
IUPAC Name 2-methyl-1H-indole-5-sulfonic acid[3]
CAS Number 67786-12-3[1][2][3]
Molecular Formula C₉H₉NO₃S[1][2][3]
Molecular Weight 211.24 g/mol [1][6]
Canonical SMILES CC1=CC2=C(N1)C=CC(=C2)S(=O)(=O)O[3]
InChI Key OOHJCZBVOJRQOV-UHFFFAOYSA-N[3]

Predicted Physicochemical Properties

Due to the limited availability of experimental data, the following table summarizes the predicted physicochemical properties of 2-methyl-1H-indole-5-sulfonic acid based on computational models. These values serve as a useful starting point for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueNotes
XLogP3 0.8A measure of lipophilicity. The relatively low value suggests some degree of water solubility.
Hydrogen Bond Donors 2From the N-H of the indole and the O-H of the sulfonic acid.
Hydrogen Bond Acceptors 3From the nitrogen of the indole and the oxygens of the sulfonic acid.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of 2-methyl-1H-indole-5-sulfonic acid. These methodologies are designed to be robust and provide a self-validating framework for researchers.

Determination of Acid Dissociation Constant (pKa)

The sulfonic acid group is a strong acid, and its pKa is expected to be low. The leveling effect of water makes accurate pKa determination in aqueous media challenging for strong acids.[7] Therefore, potentiometric titration in a non-aqueous solvent is the recommended approach.[8][9][10]

Causality behind Experimental Choices: A non-aqueous solvent like anhydrous acetonitrile is chosen to differentiate the acidity of strong acids, which would otherwise be leveled to the strength of the hydronium ion in water. A strong base titrant, tetrabutylammonium hydroxide (TBAH), is used as it is soluble and a strong base in non-aqueous media. The potentiometric endpoint detection provides higher precision than colorimetric indicators, especially in non-aqueous systems.[11][12]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare a 0.1 M solution of tetrabutylammonium hydroxide (TBAH) in a 4:1 mixture of toluene and methanol.

    • Prepare a 0.01 M solution of 2-methyl-1H-indole-5-sulfonic acid in anhydrous acetonitrile.

  • Instrumentation:

    • Calibrate a pH meter equipped with a glass electrode and a reference electrode suitable for non-aqueous titrations (e.g., a silver/silver chloride electrode with a salt bridge).

  • Titration Procedure:

    • Pipette a known volume (e.g., 20 mL) of the 0.01 M 2-methyl-1H-indole-5-sulfonic acid solution into a beaker.

    • Immerse the calibrated electrode pair into the solution and begin stirring.

    • Add the 0.1 M TBAH titrant in small, precise increments (e.g., 0.1 mL).

    • Record the potential (in mV) or pH reading after each addition, allowing the reading to stabilize.

    • Continue the titration past the equivalence point.

  • Data Analysis:

    • Plot the potential (mV) or pH versus the volume of titrant added to generate a titration curve.

    • Determine the equivalence point from the inflection point of the curve. A first or second derivative plot can enhance accuracy.

    • The pKa can be calculated from the potential or pH at the half-equivalence point.

For compounds with a chromophore in proximity to the ionizable group, UV-Vis spectrophotometry can be a highly sensitive method for pKa determination.[13][14][15][16]

Step-by-Step Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 2-methyl-1H-indole-5-sulfonic acid in a suitable solvent (e.g., methanol).

    • Prepare a series of buffer solutions with known pH values spanning the expected pKa range.

  • Spectral Acquisition:

    • Add a small, constant volume of the stock solution to each buffer solution to achieve a final concentration suitable for UV-Vis analysis.

    • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Data Analysis:

    • Identify the wavelengths of maximum absorbance for the protonated and deprotonated species.

    • Plot absorbance at a selected wavelength versus pH.

    • The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

Determination of Solubility

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[17][18][19][20][21] This method involves creating a saturated solution and then quantifying the concentration of the dissolved solute.

Causality behind Experimental Choices: This method aims to achieve a true thermodynamic equilibrium between the solid and dissolved states of the compound. Using an orbital shaker ensures thorough mixing, and temperature control is critical as solubility is temperature-dependent. Centrifugation and filtration are necessary to separate the undissolved solid from the saturated solution before analysis.

Step-by-Step Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of 2-methyl-1H-indole-5-sulfonic acid to a vial containing a known volume of the desired solvent (e.g., water, phosphate-buffered saline, ethanol).

    • Ensure there is undissolved solid present.

  • Equilibration:

    • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered solution to a concentration within the linear range of a pre-established calibration curve.

    • Analyze the concentration of the diluted solution using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation:

    • Calculate the original concentration in the saturated solution, which represents the solubility. The results are typically expressed in mg/mL or µg/mL.

Thermal Analysis: Melting Point Determination

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the melting point and other thermal transitions of a solid material.[22][23][24][25][26]

Causality behind Experimental Choices: DSC measures the heat flow into or out of a sample as a function of temperature. The melting of a crystalline solid is an endothermic process, which appears as a peak on the DSC thermogram. The onset of this peak is typically reported as the melting point.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh a small amount (1-5 mg) of 2-methyl-1H-indole-5-sulfonic acid into an aluminum DSC pan.

    • Seal the pan with a lid.

  • Instrumentation:

    • Place the sample pan and an empty reference pan into the DSC instrument.

    • Set the desired temperature program, which typically involves a heating ramp (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Acquisition and Analysis:

    • Run the temperature program and record the heat flow as a function of temperature.

    • The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The peak area corresponds to the enthalpy of fusion.

Spectroscopic Characterization

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.[27]

Predicted Characteristic FTIR Peaks:

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3300N-H (indole)Stretching
3100-3000C-H (aromatic)Stretching
2950-2850C-H (methyl)Stretching
1620-1450C=C (aromatic)Stretching
1250-1150S=O (sulfonic acid)Asymmetric Stretching
1080-1000S=O (sulfonic acid)Symmetric Stretching
900-650C-H (aromatic)Out-of-plane Bending
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the molecular structure.[28][29][30][31] The predicted chemical shifts are based on the analysis of similar indole derivatives.

  • N-H Proton (Indole): A broad singlet is expected in the downfield region (δ 10-12 ppm).

  • Aromatic Protons: Several signals are expected in the aromatic region (δ 7-8.5 ppm). The sulfonic acid group will influence the chemical shifts of the protons on the benzene ring.

  • Methyl Protons: A singlet corresponding to the three protons of the methyl group is expected in the upfield region (δ 2.3-2.6 ppm).

  • Indole Carbons: The carbon atoms of the indole ring are expected to resonate in the range of δ 100-140 ppm.

  • Carbon attached to Sulfonic Acid Group: This carbon will be deshielded and is expected to appear further downfield.

  • Methyl Carbon: The methyl carbon will appear in the upfield region (δ 15-25 ppm).

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is characterized by the electronic transitions within the indole chromophore. The presence of the sulfonic acid group may cause a slight shift in the absorption maxima compared to the parent 2-methylindole. The spectrum is expected to show absorption bands in the UV region, typically between 200 and 300 nm.

Applications and Significance

2-Methyl-1H-indole-5-sulfonic acid is primarily utilized as an intermediate in the synthesis of various dyes.[1] The sulfonic acid group imparts water solubility to the dye molecules, which is a crucial property for their application in textile dyeing and other industries.[32] The indole moiety can be part of the chromophoric system or act as a coupling component in the synthesis of azo dyes. Furthermore, indole derivatives are of significant interest in pharmaceutical research due to their wide range of biological activities.[4] The physicochemical properties detailed in this guide are critical for optimizing reaction conditions, purification processes, and formulation strategies in these applications.[5]

Conclusion

This technical guide has provided a comprehensive framework for understanding and experimentally determining the key physicochemical characteristics of 2-methyl-1H-indole-5-sulfonic acid. While a lack of published experimental data necessitates a predictive and methodological approach, the detailed protocols herein offer a robust pathway for researchers to generate reliable data. A thorough characterization of its pKa, solubility, thermal properties, and spectral features is fundamental to unlocking its full potential in the synthesis of novel dyes, pharmaceuticals, and other advanced materials.

References

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility) - Protocols.io. (2024, December 9). Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation - YouTube. (2025, February 22). Retrieved from [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS - Regulations.gov. (2018, August 31). Retrieved from [Link]

  • Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i - BioAssay Systems. (n.d.). Retrieved from [Link]

  • 13C NMR spectroscopy of indole derivatives - Semantic Scholar. (1987, May 1). Retrieved from [Link]

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC. (2012, March 9). Retrieved from [Link]

  • Solutes in sulfuric acid 4: Ionization of arenesulfonic acids; determination of pKa values by UV techniques - ResearchGate. (2025, August 6). Retrieved from [Link]

  • POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Retrieved from [Link]

  • Experiment (6) Potentiometric titration of strong acid with strong base. (n.d.). Retrieved from [Link]

  • 2-Methyl-1H-indole-5-sulfonic acid. (2013, May 20). Retrieved from [Link]

  • Supplementary Information - Rsc.org. (n.d.). Retrieved from [Link]

  • MASSACHUSETTS INSTITUTE OF TECHNOLOGY THE POTENTIOMETRIC TITRATION OF AN ACID MIXTURE. (n.d.). Retrieved from [Link]

  • Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing). (n.d.). Retrieved from [Link]

  • APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC. (n.d.). Retrieved from [Link]

  • 2-methyl-1H-indole-5-sulfonic acid CAS#: 67786-12-3; ChemWhat Code: 960859. (n.d.). Retrieved from [Link]

  • Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC. (n.d.). Retrieved from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator - Scientific Research Publishing. (n.d.). Retrieved from [Link]

  • FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved from [Link]

  • How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. (n.d.). Retrieved from [Link]

  • 67786-12-3 1H-Indole-5-sulfonic acid, 2-methyl - KingDraw. (n.d.). Retrieved from [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from [Link]

  • Differential Scanning Calorimetry Analysis - Intertek. (n.d.). Retrieved from [Link]

  • DSC Analysis Guide: Thermal Testing Insights - Torontech. (2025, May 19). Retrieved from [Link]

  • 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025, July 13). Retrieved from [Link]

  • Analysis of differential scanning calorimetry (DSC): determining the transition temperatures, and enthalpy and heat capacity cha - TU Delft Repository. (n.d.). Retrieved from [Link]

  • Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC. (n.d.). Retrieved from [Link]

  • Synthesis, Characterization and Applications of Some New Reactive Dyes Based on 5,5'-Methylenebis (2-Aminobenzenesulfonic Acid) - TSI Journals. (2017, June 14). Retrieved from [Link]

  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids - Capital Resin Corporation. (2024, March 25). Retrieved from [Link]

  • Differential Scanning Calorimetry (DSC) – Online Training Course - YouTube. (2012, December 20). Retrieved from [Link]

  • Applications of Sulfamic Acid in the Dye Industry. (2024, December 31). Retrieved from [Link]

  • Analysis of sulfonated compounds by ion-exchange high-performance liquid chromatography-mass spectrometry | Request PDF - ResearchGate. (2025, August 5). Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology - Jurnal UPI. (2019, April 1). Retrieved from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Retrieved from [Link]

  • Organic Acid Counter Ion Analysis using a Bonded Zwitterionic Stationary Phase. (n.d.). Retrieved from [Link]

  • HPLC Methods for analysis of Benzenesulfonic acid - HELIX Chromatography. (n.d.). Retrieved from [Link]

  • FTIR Analysis of Sample A-01 Composition | PDF | Ester | Ether - Scribd. (n.d.). Retrieved from [Link]

  • HPLC Method for Analysis of Sulfonic acids on BIST A+ Column - SIELC Technologies. (n.d.). Retrieved from [Link]

Mandatory Visualizations

Physicochemical_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_properties Physicochemical Property Determination cluster_application Application & Development Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Confirmation Structural_Confirmation Purification->Structural_Confirmation pKa_Determination pKa_Determination Structural_Confirmation->pKa_Determination Informs Acidity Solubility_Assessment Solubility_Assessment Structural_Confirmation->Solubility_Assessment Impacts Dissolution Thermal_Analysis Thermal_Analysis Structural_Confirmation->Thermal_Analysis Defines Solid State Spectroscopic_Analysis Spectroscopic_Analysis Structural_Confirmation->Spectroscopic_Analysis Confirms Identity Formulation_Development Formulation_Development pKa_Determination->Formulation_Development pH-dependent solubility Solubility_Assessment->Formulation_Development Dosage form design Dye_Synthesis Dye_Synthesis Thermal_Analysis->Dye_Synthesis Processing stability Pharmaceutical_Research Pharmaceutical_Research Spectroscopic_Analysis->Pharmaceutical_Research Structural verification

Caption: Workflow for the characterization and application of 2-methyl-1H-indole-5-sulfonic acid.

Interrelation_of_Properties Structure Structure pKa pKa Structure->pKa Determines Acidity Solubility Solubility Structure->Solubility Influences Polarity Melting_Point Melting_Point Structure->Melting_Point Crystal Lattice Energy pKa->Solubility pH Dependence Applications Applications pKa->Applications Reaction pH Solubility->Applications Formulation Melting_Point->Applications Processing

Caption: Interrelationship of physicochemical properties and their impact on applications.

Sources

Foundational

Structural Elucidation and Validation of 2-Methyl-1H-Indole-5-Sulfonic Acid

This guide is structured as a high-level technical whitepaper designed for application scientists and analytical chemists. It prioritizes the "why" and "how" of structural confirmation, focusing heavily on distinguishing...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a high-level technical whitepaper designed for application scientists and analytical chemists. It prioritizes the "why" and "how" of structural confirmation, focusing heavily on distinguishing the target molecule from its likely regio-isomers.

Executive Summary & Strategic Importance

In the development of cyanine dyes, pharmaceutical intermediates, and voltage-sensitive probes, 2-methyl-1H-indole-5-sulfonic acid serves as a critical sulfonato-indole building block. Its structural integrity—specifically the position of the sulfonic acid group—is paramount.

The primary analytical challenge is differentiating the 5-sulfonic acid isomer from the thermodynamically competitive 6-sulfonic acid isomer. These isomers often co-elute in standard reverse-phase HPLC and have identical mass spectral signatures. This guide outlines a self-validating analytical workflow to unequivocally confirm the 5-position substitution using high-field NMR and specific coupling constant analysis.

Synthesis Context & Impurity Profile

Understanding the synthesis route is the first step in designing a validation protocol, as it dictates the impurity profile.

Route A: Fischer Indole Synthesis (Preferred for Regio-control)
  • Precursors:

    
    -Hydrazinobenzenesulfonic acid + Acetone.
    
  • Mechanism: [3,3]-Sigmatropic rearrangement.[1]

  • Outcome: Because the hydrazine nitrogen is para-substituted, the cyclization must occur at the ortho position relative to the hydrazine, locking the sulfonate at the 5-position of the resulting indole.

  • Risk: Low risk of regio-isomerism; primary impurities are unreacted hydrazines.

Route B: Direct Sulfonation (Industrial Route)
  • Precursors: 2-Methylindole + Oleum/Chlorosulfonic acid.

  • Mechanism: Electrophilic Aromatic Substitution (EAS).

  • Outcome: While position 5 is kinetically favored due to the directing effect of the pyrrole nitrogen, position 6 is accessible.

  • Risk: High risk of 6-sulfonic acid contamination. This guide assumes the need to validate against this specific impurity.

Analytical Strategy: The "Self-Validating" Protocol

Mass Spectrometry (HRMS)

Objective: Confirm molecular formula (


).
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Sulfonic acids ionize poorly in positive mode.

  • Expected

    
    :  210.0230 
    
    
    
    .
  • Pass Criteria: Mass error < 5 ppm.

Nuclear Magnetic Resonance (NMR)

This is the definitive confirmation step. The distinction relies on the splitting patterns of the aromatic protons in the benzenoid ring (Positions 4, 6, and 7).

Solvation Protocol

Sulfonic acids are zwitterionic and poorly soluble in


.
  • Solvent: DMSO-

    
     is mandatory for sharp peaks and solubility.
    
  • Concentration: 10-15 mg in 0.6 mL.

Predicted Chemical Shift Table (DMSO-

)
PositionType

(ppm)
Multiplicity

(Hz)
Structural Logic
NH (1) Singlet11.20br s-Exchangeable; broad.
CH3 (2) Methyl2.38s-Characteristic 2-Me signal.
H-3 Aromatic6.25s-Unique to 2-substituted indoles (Singlet).
H-4 Aromatic7.95 d 1.5 - 2.0 The Diagnostic Peak. Meta-coupling to H-6.
H-6 Aromatic7.55dd8.5, 1.8Ortho to H-7, Meta to H-4.
H-7 Aromatic7.35d8.5Ortho to H-6.
The "Smoking Gun" Analysis: Distinguishing 5-SO3H vs. 6-SO3H

The differentiation rests entirely on H-4 and H-7 .

  • 5-Sulfonic Acid (Target):

    • The proton at C4 is isolated from C6 and C7 by the sulfonate group at C5.

    • H-4 appears as a doublet with a small coupling constant (

      
       Hz).
      
    • Note: At lower fields (300 MHz), this may appear as a singlet.

  • 6-Sulfonic Acid (Impurity):

    • The proton at C4 has a neighbor at C5.

    • H-4 appears as a doublet with a large coupling constant (

      
       Hz).
      
    • H-7 appears as a singlet (or meta-doublet) because C6 is blocked.

Visualization of Analytical Workflow

The following diagram illustrates the decision logic for accepting a batch based on spectral data.

StructuralElucidation Start Crude Sample (2-methyl-1H-indole-5-sulfonic acid) HRMS Step 1: HRMS (ESI-) Target: 210.0230 m/z Start->HRMS NMR_Prep Step 2: 1H NMR Solvent: DMSO-d6 HRMS->NMR_Prep Mass OK Decision_H3 Check H-3 (6.25 ppm) Is it a Singlet? NMR_Prep->Decision_H3 Decision_H4 Check H-4 Splitting (approx 7.95 ppm) Decision_H3->Decision_H4 Yes (2-Me confirmed) Result_Wrong REJECT: Wrong Core H3 is not singlet Decision_H3->Result_Wrong No (Unsubstituted?) Result_5 CONFIRMED: 5-Isomer H4 is d (J ~ 1.8 Hz) Decision_H4->Result_5 Meta Coupling Result_6 REJECT: 6-Isomer H4 is d (J ~ 8.5 Hz) Decision_H4->Result_6 Ortho Coupling

Figure 1: Decision tree for structural validation, prioritizing J-coupling analysis.

2D NMR Correlation Logic

To satisfy the "Self-Validating" requirement, 2D NMR (NOESY and HMBC) must confirm the spatial and electronic connectivity.

  • NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Interaction A: Methyl Group (2.38 ppm)

      
       H-3 (6.25 ppm). Confirms Methyl is at C2.
      
    • Interaction B: H-3 (6.25 ppm)

      
       H-4 (7.95 ppm). Confirms H-4 is spatially adjacent to the pyrrole ring, validating the assignment of the meta-doublet.
      

NMR_Correlations cluster_legend Correlation Types Me 2-Methyl (2.38 ppm) H3 H-3 Proton (6.25 ppm) Me->H3 NOESY (Strong) H4 H-4 Proton (7.95 ppm) H3->H4 NOESY (Medium) H6 H-6 Proton (7.55 ppm) H4->H6 COSY (Meta) key1 NOESY (Spatial) = Dashed key2 COSY (Bond) = Solid

Figure 2: Key 2D NMR correlations required to establish regiochemistry.

Purity Determination (HPLC Method)

Due to the high polarity of the sulfonic acid, standard C18 gradients often result in early elution and peak tailing. An ion-pairing or polar-embedded phase strategy is required.

Protocol:

  • Column: C18 Polar Embedded (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Suppresses ionization of SO3H, improving retention).

  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Gradient: 0% B to 40% B over 15 minutes. (Keep organic low; the molecule is very polar).

  • Detection: 280 nm (Indole absorption max).

References

  • Fischer Indole Synthesis Mechanism & Regioselectivity

    • Robinson, B. "The Fischer Indole Synthesis."[1][5][6][7] Chemical Reviews, 1963, 63(4), 373–401. Link

  • Indole Sulfonation Patterns

    • Joule, J. A., & Mills, K. "Heterocyclic Chemistry." 5th Ed. Wiley-Blackwell. (Standard text confirming electrophilic substitution at C5 for indoles). Link

  • NMR Data for Indoles

    • Pretsch, E., et al. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. (Source for additivity rules of benzene derivatives). Link

  • HPLC of Sulfonated Indoles

    • Journal of Chemical and Pharmaceutical Research, 2012, 4(1):483-490. "RP-HPLC method for quantification of p-Toluenesulfonic acid and related impurities." (Analogous method adapted for polar sulfonic acids). Link

Sources

Exploratory

synthesis pathways for 2-methyl-1H-indole-5-sulfonic acid

An In-depth Technical Guide to the Synthesis of 2-methyl-1H-indole-5-sulfonic acid Abstract The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals and natura...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 2-methyl-1H-indole-5-sulfonic acid

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous pharmaceuticals and natural products.[1][2] 2-methyl-1H-indole-5-sulfonic acid is a functionalized indole derivative with significant potential as a versatile building block in drug discovery and materials science. Its synthesis, however, requires careful strategic planning to achieve the desired regioselectivity. This guide provides an in-depth analysis of the primary synthesis pathways for this target molecule, grounded in established chemical principles. We will explore two core strategies: the direct electrophilic sulfonation of 2-methylindole and the construction of the indole ring from a pre-sulfonated precursor via the Fischer indole synthesis. This document furnishes detailed experimental protocols, mechanistic insights, and practical considerations to empower researchers in the successful synthesis and application of this valuable compound.

Introduction: The Strategic Importance of Functionalized Indoles

The indole scaffold is a privileged structure in drug development, renowned for its ability to interact with a wide array of biological targets.[1] The strategic placement of functional groups on the indole core is paramount for modulating pharmacological activity. The sulfonic acid group, in particular, can drastically alter a molecule's physicochemical properties, enhancing aqueous solubility and introducing a strong anionic charge center for specific molecular interactions.

The target molecule, 2-methyl-1H-indole-5-sulfonic acid, combines the common 2-methylindole motif with a sulfonic acid group on the benzene ring at the C-5 position. This specific arrangement presents a unique synthetic challenge: controlling the site of electrophilic attack. The indole ring system has two primary sites of reactivity: the electron-rich pyrrole ring (primarily at C-3) and the benzene ring.[3] Therefore, successful synthesis hinges on directing the sulfonation reaction away from the more reactive C-3 position towards the desired C-5 position.

Retrosynthetic Analysis

A logical retrosynthetic analysis reveals two primary disconnections for 2-methyl-1H-indole-5-sulfonic acid:

  • C-S Bond Disconnection: The most direct approach involves disconnecting the sulfonic acid group from a pre-existing 2-methylindole core. This strategy relies on an electrophilic aromatic substitution (sulfonation) and its success is entirely dependent on achieving C-5 regioselectivity.

  • Indole Ring Disconnection (Fischer Synthesis): An alternative strategy involves forming the indole ring as the final key step. Disconnecting the indole via the well-established Fischer indole synthesis leads back to acetone and a (4-sulfophenyl)hydrazine precursor. This approach builds the desired substitution pattern into the starting materials, ensuring unambiguous regiochemistry.

G target 2-methyl-1H-indole-5-sulfonic acid path_a Pathway A: Direct Sulfonation target->path_a C-S Disconnection path_b Pathway B: Fischer Indole Synthesis target->path_b Indole Ring Disconnection precursor_a 2-Methylindole path_a->precursor_a precursor_b1 (4-Sulfophenyl)hydrazine path_b->precursor_b1 precursor_b2 Acetone path_b->precursor_b2

Caption: Retrosynthetic pathways for the target molecule.

Pathway A: Direct Electrophilic Sulfonation of 2-Methylindole

This pathway is the most atom-economical approach, directly functionalizing the readily available 2-methylindole. The central challenge is overcoming the inherent reactivity of the C-3 position of the indole nucleus towards electrophiles.[3]

Mechanistic Rationale for C-5 Selectivity

Under standard, mild sulfonation conditions (e.g., pyridine-sulfur trioxide complex), indole itself undergoes substitution primarily at the C-3 position.[3] However, in the presence of strong Brønsted acids like concentrated sulfuric acid, the reaction landscape changes dramatically. The C-3 position of 2-methylindole becomes protonated, forming a 3H-indolium cation.[3] This protonation effectively deactivates the entire pyrrole ring towards further electrophilic attack. Consequently, the electrophile (SO₃) is directed to the less-deactivated benzene portion of the molecule. The bulky NH-C(CH₃) group directs the incoming electrophile to the para-position (C-5), leading to the desired product. This is analogous to the selective nitration of 2-methylindole at C-5 under strongly acidic conditions.[3]

G cluster_0 Mechanism of C-5 Sulfonation Start 2-Methylindole Protonated 3H-Indolium Cation (Pyrrole Ring Deactivated) Start->Protonated + H⁺ (Strong Acid) Sulfonation Electrophilic Attack by SO₃ at Benzene Ring Protonated->Sulfonation + SO₃ Product 2-methyl-1H-indole-5-sulfonic acid Sulfonation->Product Aromatization

Caption: Simplified mechanism for regioselective C-5 sulfonation.

Experimental Protocol: Sulfonation with Concentrated Sulfuric Acid

This protocol is adapted from general procedures for the sulfonation of deactivated aromatic systems.[4][5]

Materials:

  • 2-Methylindole (1.0 eq)

  • Concentrated Sulfuric Acid (98%, ~10-20 eq)

  • Crushed Ice

  • Saturated Sodium Chloride (Brine) Solution

  • Deionized Water

Equipment:

  • Round-bottom flask with a magnetic stirrer

  • Ice bath

  • Thermometer

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, carefully add 2-methylindole to concentrated sulfuric acid pre-cooled in an ice bath. The addition should be done portion-wise to control the exothermic reaction.

  • Maintain the temperature of the mixture below 10°C during the addition.

  • Once the addition is complete, remove the ice bath and allow the mixture to slowly warm to room temperature.

  • Heat the reaction mixture to 80-100°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (a suitable developing system would be Dichloromethane:Methanol, 9:1).

  • After the reaction is complete, cool the mixture back to room temperature and then very carefully pour it onto a large amount of crushed ice with vigorous stirring.

  • The product may precipitate out of the solution. If precipitation is slow, add a saturated solution of sodium chloride to "salt out" the product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake thoroughly with cold brine to remove excess acid.

  • Recrystallize the crude product from a water/ethanol mixture to obtain the purified 2-methyl-1H-indole-5-sulfonic acid.

  • Dry the final product under vacuum.

Table 1: Key Parameters for Direct Sulfonation

ParameterConditionRationale
Sulfonating Agent Conc. H₂SO₄Acts as both solvent and reagent; strong acidity is crucial for deactivating the pyrrole ring.[3][4]
Temperature 80-100°CFavors the formation of the thermodynamically more stable C-5 isomer over other potential isomers.[4][5]
Workup Quenching on iceSafely dilutes the strong acid and precipitates the product, which has lower solubility in cold, acidic water.
Purification Salting out / RecrystallizationSulfonic acids can be highly water-soluble; salting out reduces solubility. Recrystallization removes impurities.

Pathway B: Fischer Indole Synthesis

The Fischer indole synthesis is a robust and highly versatile method for creating the indole core from an arylhydrazine and a ketone or aldehyde.[2][6] By starting with a phenylhydrazine already bearing a sulfonic acid group at the para-position, this pathway provides unambiguous regiochemical control.

Reaction Scheme and Mechanism

The synthesis begins with the preparation of (4-sulfophenyl)hydrazine, typically from sulfanilic acid. This hydrazine is then condensed with acetone to form the corresponding hydrazone. In the presence of an acid catalyst (e.g., zinc chloride, polyphosphoric acid), the hydrazone undergoes a cascade of reactions: tautomerization to an ene-hydrazine, a[7][7]-sigmatropic rearrangement, aromatization, and finally, cyclization with the elimination of ammonia to yield the final indole product.[6][8]

G cluster_0 Fischer Indole Synthesis Pathway start (4-Sulfophenyl)hydrazine + Acetone hydrazone Hydrazone Intermediate start->hydrazone + H⁺, -H₂O enehydrazine Ene-hydrazine (Tautomerization) hydrazone->enehydrazine rearrangement [3,3]-Sigmatropic Rearrangement enehydrazine->rearrangement diimine Di-imine Intermediate rearrangement->diimine cyclization Cyclization & NH₃ Elimination diimine->cyclization product 2-methyl-1H-indole-5-sulfonic acid cyclization->product

Caption: Key mechanistic steps of the Fischer indole synthesis.[6][8]

Experimental Protocol: Fischer Indole Synthesis

This protocol is a two-step process, adapted from classical Fischer indole synthesis procedures.[2][9]

Step 1: Formation of Acetone (4-sulfophenyl)hydrazone

  • Dissolve (4-sulfophenyl)hydrazine (1.0 eq) in a mixture of ethanol and water.

  • Add a catalytic amount of acetic acid.

  • Add acetone (1.1 eq) dropwise to the solution.

  • Stir the mixture at room temperature for 2-4 hours. The hydrazone may precipitate during this time.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid hydrazone by vacuum filtration, wash with cold ethanol, and dry.

Step 2: Indolization to 2-methyl-1H-indole-5-sulfonic acid

  • To the crude acetone (4-sulfophenyl)hydrazone (1.0 eq), add anhydrous zinc chloride (~5-10 eq) as the catalyst.[2][9]

  • Carefully heat the mixture in an oil bath to 170-180°C. The mixture will melt and then darken as the reaction proceeds.

  • Hold at this temperature for 15-30 minutes until the evolution of vapors ceases.

  • Cool the fused mass to room temperature.

  • Treat the solid mass with hot water and acidify with a small amount of hydrochloric acid.

  • Filter the hot solution to remove insoluble impurities.

  • Allow the filtrate to cool, which should cause the product to crystallize.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold water, and dry under vacuum.

Table 2: Comparison of Synthesis Pathways

FeaturePathway A: Direct SulfonationPathway B: Fischer Indole Synthesis
Starting Materials 2-Methylindole, H₂SO₄(4-Sulfophenyl)hydrazine, Acetone
Regiocontrol Condition-dependent (thermodynamic control)Absolute (built into starting material)
Number of Steps One primary stepTwo primary steps
Key Challenge Avoiding C-3 sulfonation; harsh conditionsAvailability of sulfonated hydrazine; high reaction temperature for cyclization
Potential Byproducts Isomeric sulfonic acidsIncomplete cyclization products

Characterization

The final product should be characterized using standard analytical techniques to confirm its structure and purity.

  • ¹H NMR: Expect characteristic signals for the indole NH, the aromatic protons on the benzene ring (showing splitting patterns consistent with 1,2,4-trisubstitution), and the methyl group at the C-2 position.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the indole core and methyl group.

  • Mass Spectrometry (MS): The molecular ion peak should correspond to the calculated mass of C₉H₉NO₃S (MW: 211.24 g/mol ).[10]

  • Infrared (IR) Spectroscopy: Look for characteristic absorption bands for the N-H stretch, S=O stretches (typically two strong bands around 1150-1250 cm⁻¹ and 1000-1070 cm⁻¹), and aromatic C-H stretches.

Conclusion

The synthesis of 2-methyl-1H-indole-5-sulfonic acid can be effectively achieved through two primary strategic pathways. Direct sulfonation (Pathway A) offers an expedient, one-pot route, but demands rigorous control over reaction conditions to ensure the desired C-5 regioselectivity by leveraging the deactivation of the pyrrole ring under strong acid. The Fischer indole synthesis (Pathway B) provides an unambiguous and reliable method by incorporating the sulfonic acid group into the starting hydrazine, albeit at the cost of a longer synthetic sequence.

The choice between these pathways will depend on the specific requirements of the researcher, including scale, available starting materials, and tolerance for potentially harsh reaction conditions. Both methods are grounded in fundamental principles of organic chemistry and provide viable entries into this valuable and functionalized indole building block.

References

  • Title: Synthesis and Chemistry of Indole.
  • Title: Microwave-Assisted Synthesis of 2-Methyl-1H-indole-3-carboxylate Derivatives via Pd-Catalyzed Heterocyclization. Source: Molecules, 2022. URL: [Link]

  • Title: Preparation of 2-methylindole. Source: PrepChem.com. URL: [Link]

  • Title: Fischer indole synthesis. Source: Wikipedia. URL: [Link]

  • Title: 1H-Indole-5-sulfonic acid, 2-methyl-. Source: KingDraw. URL: [Link]

Sources

Foundational

Technical Guide: Solubility &amp; Stability Profiling of 2-Methyl-1H-Indole-5-Sulfonic Acid

The following technical guide details the solubility and stability profiling of 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3). This document is structured to serve as a primary reference for analytical chemists an...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility and stability profiling of 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3). This document is structured to serve as a primary reference for analytical chemists and formulation scientists.

Executive Summary & Compound Architecture

2-methyl-1H-indole-5-sulfonic acid is a bifunctional indole derivative predominantly utilized as a precursor in the synthesis of azo dyes, fluorescent probes, and pharmaceutical intermediates (e.g., ectonucleotidase inhibitors).[1] Its physicochemical behavior is governed by the interplay between the hydrophobic 2-methylindole core and the hydrophilic, strongly acidic sulfonic acid moiety at the C5 position.

Physicochemical Identity
  • CAS Number: 67786-12-3[1][2][][4][5]

  • Molecular Formula: Cngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    H
    
    
    
    NO
    
    
    S[1][4][6]
  • Molecular Weight: 211.24 g/mol [4]

  • Acidity (pKa):

    • Sulfonic Acid (-SO

      
      H): ~ -1.5 to 1.0 (Strongly acidic; fully ionized in physiological pH).
      
    • Indole (-NH-): ~ 16.0 (Very weak acid; non-basic).

  • Physical State: Typically an off-white to beige crystalline powder.

Structural Implications on Solubility

Unlike simple indoles, which are lipophilic, the C5-sulfonic acid group imparts significant polarity. The molecule acts as a "soluble hydrophobe," where the sulfonate anion drives aqueous solubility while the indole ring facilitates interactions with organic substrates or protein pockets.

Solubility Profiling

The solubility of 2-methyl-1H-indole-5-sulfonic acid is strictly pH-dependent and solvent-polarity dependent. The following data represents the predicted solubility tiers based on structural thermodynamics and analog behavior (e.g., indole-5-sulfonic acid).

Predicted Solubility Matrix (25°C)
Solvent ClassRepresentative SolventSolubility RatingPhysicochemical Rationale
Aqueous (Acidic) 0.1 M HClModerate Protonation of sulfonate suppresses ionization, reducing solubility slightly compared to neutral water.
Aqueous (Neutral) Water (pH 7)High (>50 mg/mL) Fully ionized sulfonate (-SO

) dominates, forming a stable hydration shell.
Aqueous (Basic) 0.1 M NaOHVery High Formation of the sodium salt (Sodium 2-methyl-1H-indole-5-sulfonate) maximizes lattice energy disruption.
Polar Aprotic DMSO, DMFHigh (>100 mg/mL) Excellent solvation of both the aromatic ring and the polar sulfonate group.
Polar Protic Methanol, EthanolModerate-High Hydrogen bonding capability supports solubility; decreases as alkyl chain length increases.
Non-Polar Hexane, TolueneNegligible Lack of dipole-dipole interactions cannot overcome the crystal lattice energy of the polar sulfonate.
Protocol: Thermodynamic Solubility Determination

Objective: To determine the saturation solubility of the compound in various media using a shake-flask method coupled with HPLC-UV quantification.

Workflow Diagram:

SolubilityProtocol Start Weigh Excess Compound (~50 mg) Solvent Add Solvent (1-5 mL) (Water, MeOH, DMSO) Start->Solvent Equilibrate Agitate @ 25°C (24 - 48 Hours) Solvent->Equilibrate Filter Filter Supernatant (0.45 µm PVDF) Equilibrate->Filter Dilute Dilute for HPLC (Mobile Phase) Filter->Dilute Analyze HPLC-UV Analysis (λ = 280 nm) Dilute->Analyze

Figure 1: Standardized workflow for thermodynamic solubility assessment.

Step-by-Step Procedure:

  • Preparation: Place approximately 50 mg of 2-methyl-1H-indole-5-sulfonic acid into a 4 mL amber glass vial.

  • Solvation: Add 1.0 mL of the target solvent. If the solid dissolves immediately, add more solid until a visible precipitate remains (saturation).

  • Equilibration: Cap the vial and place it in an orbital shaker or thermomixer at 25°C ± 0.5°C. Agitate at 500 RPM for 24 hours.

  • Phase Separation: Centrifuge the sample at 10,000 RPM for 5 minutes. Carefully withdraw the supernatant using a syringe.

  • Filtration: Pass the supernatant through a 0.45 µm PVDF or PTFE syringe filter (Nylon is not recommended due to potential binding of acidic compounds).

  • Quantification: Dilute the filtrate 1:100 with the mobile phase and inject into an HPLC system (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Calculate concentration against a 5-point calibration curve.

Stability Profiling

The stability of 2-methyl-1H-indole-5-sulfonic acid is compromised primarily by oxidative stressors targeting the electron-rich indole ring. The sulfonic acid group is generally hydrolytically stable but can catalyze auto-degradation if the compound is stored as a free acid in moisture-rich environments.

Degradation Pathways
  • C3-Oxidation (Indolenine formation): The C3 position of the indole ring is susceptible to electrophilic attack and oxidation, leading to the formation of 3-hydroxy-2-methyl-indole derivatives or oxidative cleavage to keto-amides (isatin-like structures).

  • Photolytic Degradation: Indoles absorb UV light strongly. Exposure can lead to radical formation and polymerization, resulting in a color change from beige to brown/red.

  • Desulfonation: Occurs only under extreme conditions (e.g., boiling in concentrated mineral acids) and is unlikely under standard storage.

Stability Matrix
Stress ConditionStability PredictionRecommended Handling
Hydrolysis (pH 1-9) Stable Can be stored in aqueous buffers for <24h.
Oxidation (H

O

)
Labile Avoid peroxides; use antioxidants (e.g., ascorbic acid) in formulation.
Photolysis (UV/Vis) Sensitive Store in amber vials; protect from direct light.
Thermal (Solid State) Stable (<150°C) Melting point is typically >250°C (dec).
Protocol: Forced Degradation (Stress Testing)

Objective: To identify degradation products and establish the stability-indicating nature of the analytical method.

Degradation Pathway Diagram:

DegradationPathways Parent 2-Methyl-1H-indole-5-sulfonic acid (Parent) Oxidation Oxidative Stress (H2O2 / Light) Parent->Oxidation Radical Attack Intermed 3-Hydroxy-indolenine Intermediate Oxidation->Intermed Prod1 Oxindole Sulfonate Derivative Intermed->Prod1 Tautomerization Prod2 Polymerized Aggregates (Colored) Intermed->Prod2 Dimerization

Figure 2: Proposed oxidative degradation pathway of the indole core.

Experimental Procedure:

  • Stock Solution: Prepare a 1 mg/mL solution of the compound in Water/Methanol (50:50).

  • Acid Stress: Mix 1 mL Stock + 1 mL 1N HCl. Heat at 60°C for 4 hours.

  • Base Stress: Mix 1 mL Stock + 1 mL 1N NaOH. Heat at 60°C for 4 hours.

  • Oxidative Stress: Mix 1 mL Stock + 1 mL 3% H

    
    O
    
    
    
    . Store at Room Temp for 4 hours.
  • Analysis: Neutralize acid/base samples. Analyze via HPLC-PDA (Photo Diode Array) to check for peak purity and the emergence of new degradation peaks.

References

  • PubChem. (2025).[7] 2-methyl-1H-indole-5-sulfonic acid (Compound).[1][2][][4][5][6][8] National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. (2023). Synthesis of new class of indole acetic acid sulfonate derivatives as ectonucleotidases inhibitors. RSC Advances. Available at: [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Chair of Analytical Chemistry. Available at: [Link]

Sources

Exploratory

Technical Guide: Biological Potential of 2-Methyl-1H-Indole-5-Sulfonic Acid Derivatives

Executive Summary The 2-methyl-1H-indole-5-sulfonic acid scaffold represents a privileged structural motif in medicinal chemistry, primarily serving as a precursor to bioactive sulfonamides and sulfonyl hydrazides . Whil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 2-methyl-1H-indole-5-sulfonic acid scaffold represents a privileged structural motif in medicinal chemistry, primarily serving as a precursor to bioactive sulfonamides and sulfonyl hydrazides . While the sulfonic acid moiety itself (


) confers high water solubility, it limits cell membrane permeability. Consequently, the pharmaceutical value of this scaffold lies almost exclusively in its derivatives, particularly indole-5-sulfonamides .

These derivatives have emerged as potent, isoform-selective inhibitors of Carbonic Anhydrase (CA) , specifically the tumor-associated isoforms CA IX and CA XII , making them critical candidates for hypoxia-activated anticancer therapies. Secondary activities include tubulin polymerization inhibition , COX-2 inhibition , and broad-spectrum antimicrobial action against MRSA.

This guide details the Structural Activity Relationship (SAR), therapeutic mechanisms, synthetic pathways, and validated experimental protocols for this class of compounds.

Structural Activity Relationship (SAR) & Pharmacophore Analysis[1]

The efficacy of 2-methyl-1H-indole-5-sulfonamide derivatives stems from the synergistic properties of the indole core and the sulfonyl "warhead."

The Indole Core (Hydrophobic Anchor)

The indole ring acts as a hydrophobic scaffold that fits into the lipophilic pockets of enzyme active sites (e.g., the hydrophobic half of the Carbonic Anhydrase active site).

  • C2-Methyl Group: Unlike the unsubstituted indole, the 2-methyl group blocks the C2 position, preventing metabolic oxidation and oxidative dimerization. It also increases lipophilicity (

    
    ), improving membrane permeability.
    
  • N1-Position: Substitution at the indole nitrogen (e.g., acetylation or alkylation) modulates solubility and can enhance selectivity for specific CA isoforms by creating steric clashes with non-target cytosolic isoforms (CA I and II).

The C5-Sulfonyl Moiety (Zinc Binding Group)

The C5 position is electronically favorable for electrophilic substitution (chlorosulfonation).

  • Sulfonamide (

    
    ):  The primary sulfonamide acts as a classical Zinc Binding Group (ZBG) . The nitrogen atom coordinates directly with the catalytic 
    
    
    
    ion in metalloenzymes like Carbonic Anhydrase.
  • Sulfonyl Hydrazides (

    
    ):  These derivatives often exhibit enhanced antiproliferative activity by combining metal chelation with the potential to form Schiff bases with cellular aldehydes.
    
Visualization: SAR Map

SAR_Map Scaffold 2-Methyl-1H-Indole-5-Sulfonamide Core C2_Me C2-Methyl Group (Stability & Lipophilicity) Scaffold->C2_Me Blocks Oxidation C5_Sulf C5-Sulfonamide (Zinc Binding Group / Warhead) Scaffold->C5_Sulf Targets Metalloenzymes N1_Sub N1-Substitution (Isoform Selectivity) Scaffold->N1_Sub Modulates Bioavailability

Figure 1: Pharmacophore analysis of the 2-methylindole-5-sulfonamide scaffold.

Primary Therapeutic Applications: Oncology

Carbonic Anhydrase (CA) Inhibition

The most authoritative application of this scaffold is the inhibition of CA IX and CA XII . These enzymes are overexpressed in hypoxic tumor cells (e.g., breast, lung, glioblastoma) to regulate pH, neutralizing the acidic byproducts of anaerobic glycolysis (Warburg effect).

  • Mechanism: The sulfonamide moiety coordinates the

    
     ion in the enzyme's active site, displacing the water molecule required for catalysis (
    
    
    
    ).
  • Selectivity: 2-methylindole derivatives have shown

    
     values in the low nanomolar range (0.4–10 nM)  for CA IX, often with >100-fold selectivity over the ubiquitous cytosolic isoforms CA I and II [1][2].
    
Tubulin Polymerization Inhibition

Certain N-substituted derivatives of this scaffold bind to the colchicine site of tubulin. This disrupts microtubule dynamics, arresting the cell cycle in the G2/M phase and inducing apoptosis in cancer cell lines such as MCF-7 (breast) and HeLa (cervical) [6].

Secondary Therapeutic Applications

Antimicrobial Activity (MRSA)

Derivatives of 5-sulfonated indoles have demonstrated bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA).

  • Synergy: 5-methylindole derivatives have been shown to potentiate the activity of aminoglycosides, effectively lowering the Minimum Inhibitory Concentration (MIC) required to kill resistant strains [5].

Anti-Inflammatory (COX-2/5-LOX)

The structural similarity of the indole core to indomethacin allows specific 5-sulfonyl derivatives to act as dual inhibitors of COX-2 and 5-Lipoxygenase (5-LOX) . This dual pathway blockade reduces the production of both prostaglandins and leukotrienes, offering potent anti-inflammatory effects with reduced gastrointestinal toxicity compared to traditional NSAIDs [4].

Synthetic Pathways[2][3]

The synthesis of these derivatives is robust and scalable, typically proceeding via the chlorosulfonation of 2-methylindole.

General Synthetic Workflow
  • Chlorosulfonation: Direct electrophilic aromatic substitution of 2-methylindole using chlorosulfonic acid. The 2-methyl group directs the sulfonyl group to the thermodynamically favored 5-position.

  • Amidation: The resulting sulfonyl chloride reacts with amines, hydrazines, or amino acids to generate the library of derivatives.

Visualization: Synthetic Route

Synthesis Start 2-Methylindole Inter 2-Methylindole-5-sulfonyl Chloride Start->Inter Electrophilic Substitution Reagent1 Chlorosulfonic Acid (ClSO3H) @ 0°C Reagent1->Inter Final 2-Methylindole-5-Sulfonamide (Bioactive Scaffold) Inter->Final Nucleophilic Attack Reagent2 Amine (R-NH2) or Hydrazine (NH2NH2) Reagent2->Final

Figure 2: Synthetic pathway from 2-methylindole to bioactive sulfonamides.

Experimental Protocols

Protocol: Synthesis of 2-Methyl-1H-indole-5-sulfonyl chloride

This intermediate is unstable and prone to hydrolysis; it must be prepared fresh or stored under strict anhydrous conditions.

  • Preparation: Charge a dry 3-neck round-bottom flask with chlorosulfonic acid (5.0 eq) . Cool to 0°C using an ice-salt bath.

  • Addition: Slowly add 2-methylindole (1.0 eq) portion-wise over 30 minutes. Critical: Maintain internal temperature

    
     to prevent charring or polymerization.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (consume starting material).

  • Quenching: Pour the reaction mixture dropwise onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the precipitate immediately. Wash with cold water (

    
    ) to remove excess acid.
    
  • Drying: Dissolve in

    
    , dry over anhydrous 
    
    
    
    , and concentrate in vacuo. Use immediately for the next step.
Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Standard validation for sulfonamide activity.

  • Reagents:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Substrate:

      
      -Nitrophenyl acetate (for esterase activity) or 
      
      
      
      saturated water (for hydration activity).
    • Indicator: Phenol red (0.2 mM) if using

      
       hydration method.
      
  • Enzyme Prep: Incubate recombinant human CA IX or XII (10–50 nM) with the test compound (dissolved in DMSO, final concentration 0.1–1000 nM) for 15 minutes at RT.

  • Kinetic Measurement:

    • Using a stopped-flow spectrophotometer, mix the enzyme-inhibitor solution with the

      
       substrate solution.
      
    • Monitor the absorbance change at 557 nm (acidification of phenol red) over 0.5–1.0 seconds.

  • Data Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using non-linear regression (log(inhibitor) vs. response). Convert to
    
    
    using the Cheng-Prusoff equation:
    
    
Data Summary: Typical Activity Profiles
Compound ClassTargetTypical

/

Key Reference
Indoline-5-sulfonamides hCA IX (Tumor)

[1]
Indoline-5-sulfonamides hCA XII (Tumor)

[1]
Phenyl-indole-sulfonamides hCA II (Cytosolic)

(Low affinity desired)
[2]
5-Methylindole MRSA (Bacteria)Potentiates Aminoglycosides[5]
N-Benzoyl derivatives MCF-7 (Breast Cancer)

(

)
[1]

References

  • Nocentini, A., et al. (2022). "Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance."[1] Pharmaceuticals, 15(12), 1453. Link

  • Eldehna, W. M., et al. (2016). "Indole-based hydrazones containing a sulfonamide moiety as selective inhibitors of tumor-associated human carbonic anhydrase isoforms IX and XII."[2][1][3][4] Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1150-1157. Link

  • Vullo, D., et al. (2019). "3-phenyl-1H-indole-5-sulfonamides: structure-based drug design of a promising class of carbonic anhydrase inhibitors." Bioorganic & Medicinal Chemistry, 27(1), 66-73. Link

  • El-Sayed, M. A., et al. (2022). "Novel N-methylsulfonyl-indole derivatives: biological activity and COX-2/5-LOX inhibitory effect with improved gastro protective profile." Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2145-2160. Link

  • Ko, Y. P., et al. (2022). "5-Methylindole kills various bacterial pathogens and potentiates aminoglycoside against methicillin-resistant Staphylococcus aureus."[5] Frontiers in Microbiology, 13. Link

  • Singh, P., et al. (2018).[6] "Indole-sulfonamide derivatives reported as anticancer agents."[2][1][4][7] Current Topics in Medicinal Chemistry, 18(20). Link

Sources

Foundational

Literature Review &amp; Technical Guide: 2-Methyl-1H-indole-5-sulfonic Acid and Its Analogs

Executive Summary The molecule 2-methyl-1H-indole-5-sulfonic acid (CAS: 27611-63-2) represents a critical scaffold in the synthesis of bioactive indole derivatives. While the sulfonic acid moiety itself confers high wate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 2-methyl-1H-indole-5-sulfonic acid (CAS: 27611-63-2) represents a critical scaffold in the synthesis of bioactive indole derivatives. While the sulfonic acid moiety itself confers high water solubility—making it valuable in the dye industry (e.g., cyanine and azo dyes)—its primary utility in pharmaceutical development lies in its role as a precursor to sulfonyl chlorides and sulfonamides .

This guide dissects the synthetic utility, chemical reactivity, and pharmacological potential of the 5-sulfonated 2-methylindole scaffold. Unlike the labile C3 position, the C5 position offers a metabolically stable anchor for pharmacophores, widely exploited in the development of 5-HT6 receptor antagonists, antivirals (fusion inhibitors), and tubulin polymerization inhibitors.

Structural Significance & Chemical Space[1][2]

The Indole Scaffold Logic

The indole ring is a "privileged structure" in medicinal chemistry, mimicking the amino acid tryptophan. However, the 2-methyl-1H-indole-5-sulfonic acid scaffold introduces two specific electronic and steric modifications that alter its biological profile:

  • C2-Methyl Group:

    • Metabolic Stability: Blocks the C2 position, which is a common site for metabolic oxidation in simple indoles.

    • Conformational Lock: Introduces steric bulk that restricts rotation when the indole is part of a larger biaryl system, potentially locking the molecule in a bioactive conformation.

  • C5-Sulfonic Acid/Sulfonyl Group:

    • Electronic Withdrawal: The sulfonyl group is a strong electron-withdrawing group (EWG), deactivating the benzene ring towards further electrophilic attack but increasing the acidity of the N1-proton (

      
       shift).
      
    • Binding Interactions: In sulfonamide analogs, this moiety acts as a hydrogen bond acceptor/donor pair, critical for interacting with residues like Serine or Threonine in GPCR binding pockets.

Structure-Activity Relationship (SAR) Map

The following diagram illustrates the functional logic of the scaffold.

SAR_Logic Core Indole Core (Privileged Scaffold) C2 C2-Methyl (Metabolic Blockade) Core->C2 Steric Stabilization C5 C5-Sulfonyl (Pharmacophore Anchor) Core->C5 Electronic Tuning N1 N1-H (H-Bond Donor) Core->N1 Solubility/Binding 5-HT6 Antagonists 5-HT6 Antagonists C5->5-HT6 Antagonists Antimicrobials Antimicrobials C5->Antimicrobials

Figure 1: Functional decomposition of the 2-methyl-1H-indole-5-sulfonic acid scaffold.

Synthetic Pathways & Protocols

Mechanistic Insight: Regioselectivity

Sulfonation of indoles is non-trivial due to the high reactivity of the pyrrole ring (C3 position).

  • Challenge: Direct treatment with strong acid often leads to protonation at C3, polymerization, or dimerization.

  • Solution: The presence of the C2-methyl group sterically hinders the C2 position, but C3 remains reactive. To achieve C5-sulfonation, one must use thermodynamic control or specific reagents like Chlorosulfonic acid (

    
    )  which favors the para-position relative to the nitrogen (C5) on the benzene ring when the pyrrole ring is deactivated by protonation or complexation.
    
Primary Protocol: Chlorosulfonation (The "Drug Discovery" Route)

This protocol converts 2-methylindole directly to the sulfonyl chloride, the active electrophile needed for library generation.

Reagents:

  • 2-Methylindole (1.0 eq)

  • Chlorosulfonic acid (5.0 eq)

  • Solvent:

    
     (optional, often run neat) or Pyridine (for SO3 complex)
    

Step-by-Step Methodology:

  • Preparation: Cool Chlorosulfonic acid to 0°C in a chemically resistant round-bottom flask under

    
     atmosphere. Caution: Highly exothermic and corrosive.
    
  • Addition: Add 2-Methylindole portion-wise over 30 minutes. Maintain internal temperature < 5°C to prevent oligomerization.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (disappearance of starting material).

  • Quenching (Critical): Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate as a solid.

  • Isolation: Filter the precipitate immediately. Wash with cold water (

    
    ).
    
    • Note: The sulfonyl chloride is hydrolytically unstable. Proceed to the amination step immediately or dry under high vacuum for short-term storage.

Secondary Protocol: Synthesis of the Free Acid

For applications requiring the water-soluble acid (e.g., dyes), use the Sulfur Trioxide-Pyridine Complex .

  • Reflux 2-methylindole with

    
     complex in 1,2-dichloroethane.
    
  • The mild conditions prevent acid-catalyzed polymerization.

  • Isolate as the potassium or sodium salt via salting out.

Derivatization & Analog Generation

The true value of this scaffold lies in the conversion of the sulfonic acid (or chloride) into Sulfonamides .

Synthetic Workflow Visualization

Synthesis_Flow Start 2-Methylindole Reagent Chlorosulfonic Acid (0°C) Start->Reagent Electrophilic Subst. Inter Intermediate: 2-Methyl-1H-indole-5-sulfonyl chloride Reagent->Inter -HCl PathA Hydrolysis Inter->PathA PathB Amination (R-NH2) Inter->PathB Pyridine/TEA ProductA 2-Methyl-1H-indole-5-sulfonic Acid (Dyes/Reagents) PathA->ProductA ProductB Sulfonamide Analogs (Pharmaceuticals) PathB->ProductB

Figure 2: Divergent synthesis from the 2-methylindole precursor.

Key Analogs in Literature

The following table summarizes key analogs derived from the 5-sulfonic acid scaffold and their reported biological targets.

Analog ClassSubstitution (

on

)
Target/ApplicationMechanism of Action
Arylsulfonamides Phenyl / Substituted BenzeneAntimicrobial Inhibition of bacterial metabolic pathways; often effective against S. aureus [1].
Tryptamine-like Amino-ethyl chains5-HT Receptors 5-HT6 antagonists for CNS disorders (Alzheimer's, Schizophrenia) [2].
Heterocyclic Piperazine / MorpholineAntiviral Fusion inhibitors (e.g., Arbidol analogs) targeting viral envelope proteins.
Acid Salts

Dyes Water-soluble precursors for cyanine dyes used in biological imaging.

Analytical Characterization

To ensure scientific integrity, the following spectral signatures are diagnostic for 2-methyl-1H-indole-5-sulfonic acid derivatives:

  • 
     NMR (DMSO-
    
    
    
    ):
    • C2-Methyl: Singlet at

      
       ppm.
      
    • Indole NH: Broad singlet at

      
       ppm.
      
    • C5-H: The proton ortho to the sulfonyl group usually appears as a doublet (

      
       Hz) around 
      
      
      
      ppm, significantly downfield due to the electron-withdrawing sulfonyl group.
  • IR Spectroscopy:

    • Sulfonyl: Strong bands at

      
       cm
      
      
      
      (asymmetric stretch) and
      
      
      cm
      
      
      (symmetric stretch).
    • NH: Sharp band at

      
       cm
      
      
      
      .

References

  • Agrawal, P., et al. (2023). Synthesis, biological activity of newly designed sulfonamide based indole derivative as anti-microbial agent. Future Journal of Pharmaceutical Sciences.

  • Mushtaq, I. & Ahmed, A. (2023).[1] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences.

  • ChemicalBook. (2023).[1] 2-Methylindole-5-sulfonic acid Properties and CAS Data.

  • BenchChem. (2023). Synthesis routes and precursors for Indole-5-sulfonic acid derivatives.

  • Master Organic Chemistry. (2018). Mechanism of Aromatic Sulfonation.

Sources

Exploratory

Physicochemical Profiling &amp; Structural Causality

An in-depth technical analysis and handling guide for CAS 67786-12-3 , chemically identified as 2-methyl-1H-indole-5-sulfonic acid , requires a rigorous understanding of both its structural vulnerabilities and its synthe...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and handling guide for CAS 67786-12-3 , chemically identified as 2-methyl-1H-indole-5-sulfonic acid , requires a rigorous understanding of both its structural vulnerabilities and its synthetic utility. As a highly polar, functionalized indole derivative, this compound serves as a critical intermediate in the development of bacterial hyaluronidase inhibitors and advanced polyazo dyes.

This whitepaper provides drug development professionals and synthetic chemists with field-proven protocols, emphasizing the causality behind experimental choices to ensure scientific integrity and laboratory safety.

The utility and handling requirements of CAS 67786-12-3 are dictated by its dual-functional nature. The molecule features an electron-rich indole core—typically prone to oxidation—counterbalanced by a strongly electron-withdrawing sulfonic acid moiety at the 5-position.

  • Solubility Causality: The sulfonic acid group (-SO₃H) imparts significant aqueous solubility, making traditional organic extraction (e.g., ethyl acetate/water partitioning) highly inefficient. Isolation typically requires precipitation or the use of ion-exchange chromatography.

  • Stability Causality: While the electron-withdrawing nature of the -SO₃H group mildly desensitizes the indole ring to electrophilic degradation compared to unsubstituted indoles, the compound remains highly hygroscopic. Moisture absorption can lead to caking and accelerated auto-oxidation if exposed to ambient light and oxygen.

Table 1: Quantitative Physicochemical Data

PropertyValue / DescriptionAnalytical Significance
Chemical Name 2-methyl-1H-indole-5-sulfonic acidIUPAC standard nomenclature
CAS Registry Number 67786-12-3Primary global identifier [1]
Molecular Formula C₉H₉NO₃SDetermines isotopic mass for MS
Molecular Weight 211.24 g/mol Critical for stoichiometric calculations
Appearance Off-white to pale brown powderColor shifts indicate auto-oxidation
LogP (Predicted) ~0.5 to 1.2Indicates high hydrophilicity

Mechanistic Synthesis & Validation Protocol

The synthesis of CAS 67786-12-3 is classically achieved via a modified Fischer Indole Synthesis. Direct one-pot transformations often fail due to the insolubility of the highly polar intermediates. Therefore, a two-step process—isolating the hydrazone prior to cyclization—is mandatory to achieve high yields and purity [2].

Step-by-Step Methodology: Fischer Indolization

The following protocol is designed as a self-validating system, ensuring intermediate verification before proceeding to harsh cyclization conditions.

Step 1: Hydrazone Formation

  • Reagent Assembly: Suspend 4.00 g (20.28 mmol) of 4-hydrazinobenzenesulfonic acid hemihydrate in 40 mL of glacial acetic acid.

  • Condensation: Add 2.0 mL (27.20 mmol) of acetone. Causality: Acetone acts as the ketone donor; its methyl group will ultimately become the 2-methyl substituent on the indole ring.

  • Thermal Activation: Heat the suspension to 110 °C under reflux for 3 hours.

  • Isolation (Validation Point 1): Evaporate the solvent under reduced pressure. The resulting crude hydrazone must be isolated. Do not proceed without isolation, as unreacted acetone or acetic acid byproducts will interfere with the subsequent acid-catalyzed rearrangement.

Step 2: Diaza-Cope Rearrangement & Cyclization

  • Acid Catalysis: Treat the isolated hydrazone with 21.9 mL of concentrated sulfuric acid (H₂SO₄). Causality: The strong acid acts as both a solvent and a potent proton donor, driving the [3,3]-sigmatropic rearrangement (diaza-Cope) of the electron-deficient phenylhydrazone.

  • Cyclization: Heat the highly acidic mixture to 130 °C for 3 hours.

  • Quenching & Precipitation: Carefully pour the annealed mixture over crushed ice. The sudden shift in polarity and temperature will force the precipitation of the crude 2-methyl-1H-indole-5-sulfonic acid.

  • Analytical Validation (Validation Point 2): Confirm product identity via LC-MS (target m/z [M-H]⁻ 210.0) and ¹H-NMR (DMSO-d₆) to ensure the disappearance of the hydrazone methyl signals and the appearance of the distinct indole pyrrole proton.

SynthesisWorkflow Step1 4-Hydrazinobenzenesulfonic acid + Acetone + AcOH Step2 Reflux at 110°C (3h) Condensation Step1->Step2 Step3 Isolate Hydrazone Intermediate (Evaporate Solvent) Step2->Step3 Step4 Fischer Indolization Conc. H2SO4, 130°C (3h) Step3->Step4 Step5 Diaza-Cope Rearrangement & Cyclization Step4->Step5 Step6 Crude CAS 67786-12-3 (Ice Quench Precipitation) Step5->Step6 Step7 Analytical Validation (LC-MS, 1H-NMR) Step6->Step7

Workflow for the Fischer indole synthesis and analytical validation of CAS 67786-12-3.

Advanced Safety, Handling, & Storage Matrix

As a sulfonic acid derivative, CAS 67786-12-3 is a recognized irritant. However, standard SDS sheets often overlook the nuanced handling required to maintain the chemical's integrity over time [3].

Environmental Controls & Storage Causality
  • Hygroscopicity Management: The compound must be stored in a tightly sealed container within a desiccator. Causality: The -SO₃H group readily coordinates with atmospheric water, leading to inaccurate mass measurements during assay preparation and promoting hydrolytic degradation.

  • Oxidative Protection: Store at 2–8 °C under an inert atmosphere (Argon or N₂). Causality: The electron-rich pyrrole ring of the indole core is susceptible to auto-oxidation, which is accelerated by light, heat, and ambient oxygen, resulting in the formation of dark, polymeric impurities.

Personal Protective Equipment (PPE) & Exposure Protocols
  • Dermal Protection: Nitrile gloves (minimum 0.11 mm thickness, breakthrough time >480 minutes). The acidic nature of the powder can cause localized pH drops on the skin upon contact with sweat.

  • Respiratory Protection: Handle exclusively within a Class II Type A2 biological safety cabinet or a chemical fume hood with a face velocity of 80–100 fpm to prevent inhalation of fine particulates.

SafetyProtocol Hazard CAS 67786-12-3 Exposure (Acidic Irritant Powder) Assess Assess Exposure Route Hazard->Assess Skin Dermal Contact Assess->Skin Eye Ocular Contact Assess->Eye Inhale Inhalation Assess->Inhale ActionSkin Flush with H2O (15 min) Remove contaminated PPE Skin->ActionSkin ActionEye Use Eyewash Station (15 min) Keep eyelids open Eye->ActionEye ActionInhale Move to fresh air Administer O2 if needed Inhale->ActionInhale Medical Seek Medical Evaluation Provide SDS to Physician ActionSkin->Medical ActionEye->Medical ActionInhale->Medical

Hazard mitigation and emergency response protocol for CAS 67786-12-3 exposure.

Applications in Drug Development & Materials Science

Bacterial Hyaluronidase Inhibitors: In pharmaceutical research, the indole scaffold serves as a privileged structure for enzyme inhibition. CAS 67786-12-3 is specifically utilized as a core building block in synthesizing inhibitors against bacterial hyaluronate lyase (e.g., from Streptococcus agalactiae). The sulfonic acid group mimics the carboxylate moieties found in hyaluronic acid (the natural substrate), anchoring the inhibitor within the enzyme's active site via electrostatic interactions, while the indole core engages in hydrophobic and π-π stacking interactions with active-site aromatic residues [2].

Dye Intermediates: In materials science, the compound is leveraged as a diazo component in the synthesis of polyazo dyes and electrophotographic sensitive materials. The sulfonic acid group ensures the final dye molecules remain water-soluble and capable of binding to basic fibers or substrates through ionic bonding.

References

  • ChemWhat Database. "2-methyl-1H-indole-5-sulfonic acid CAS#: 67786-12-3; ChemWhat Code: 960859". ChemWhat | Database of Chemicals & Biologicals. Available at: [Link]

  • Spickenreither, M. (2005). "New Inhibitors of bacterial hyaluronidase - Synthesis and structure-activity relationships" (Chapter 7: The indole scaffold as a core structure for hyaluronidase inhibitors). University of Regensburg Repository. Available at: [Link]

Foundational

Technical Guide: Synthesis and History of 2-Methyl-1H-indole-5-sulfonic Acid

This guide details the synthesis, historical evolution, and technical application of 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3).[1][2] It is structured to provide researchers with actionable, self-validating pro...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the synthesis, historical evolution, and technical application of 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3).[1][2] It is structured to provide researchers with actionable, self-validating protocols and a deep mechanistic understanding of the chemical transformations involved.[1]

[1][2]

Executive Summary & Compound Profile

2-methyl-1H-indole-5-sulfonic acid is a critical heterocyclic intermediate primarily used in the synthesis of polymethine dyes, fluorescent brighteners, and pH indicators.[1][2] Unlike the parent indole, the presence of the methyl group at the C2 position significantly enhances the stability of the pyrrole ring against acid-catalyzed polymerization, allowing for more aggressive functionalization strategies.

PropertyData
CAS Number 67786-12-3
IUPAC Name 2-methyl-1H-indole-5-sulfonic acid
Molecular Formula C₉H₉NO₃S
Molecular Weight 211.24 g/mol
Key Moiety Indole scaffold with C2-methyl stabilization and C5-sulfonic acid solubilizing group
Primary Application Precursor for water-soluble azo dyes (e.g., Direct Yellow 13) and cyanine dyes

Historical Context & Discovery

The discovery of 2-methyl-1H-indole-5-sulfonic acid is inextricably linked to the broader history of indole chemistry, initiated by Adolf von Baeyer in 1866.[1][2] However, the specific isolation of sulfonated 2-methylindoles emerged later, driven by the dye industry's need for water-soluble chromophores.[1]

  • 1883 (The Foundation): Emil Fischer discovers the Fischer Indole Synthesis , reacting phenylhydrazine with ketones. This remains the most robust method for constructing the indole core with pre-defined substitution patterns.

  • Early 20th Century (The Industrial Shift): As the demand for synthetic dyes grew, direct sulfonation of stable indoles (like 2-methylindole, also known as methylketol) became a focus.[1] Unlike unsubstituted indole, which resinifies in strong acid, 2-methylindole could withstand the harsh conditions of oleum or chlorosulfonic acid, allowing for direct electrophilic aromatic substitution at the 5-position.[1]

  • Modern Era: Today, the compound is synthesized via two primary routes: the "Constructive Route" (Fischer synthesis) for high-purity applications, and the "Functionalization Route" (Direct Sulfonation) for bulk industrial production.[1]

Mechanistic Pathways

Understanding the regioselectivity is crucial for successful synthesis.

Why the 5-Position?

In 2-methylindole, the C3 position is the most nucleophilic site.[1] However, sulfonation is reversible and thermodynamically controlled.

  • Kinetic Control (C3): Initial attack often occurs at C3.[2] However, the resulting 3-sulfonic acid is sterically crowded and hydrolytically unstable.[1]

  • Thermodynamic Control (C5): Under high temperature or strong acid conditions, the reaction favors the C5 position. The nitrogen lone pair donates electron density into the benzene ring, activating the para position (C5) relative to the nitrogen. The C2-methyl group sterically protects C2 and electronically stabilizes the system, preventing the polymerization often seen with simple indoles.[1]

Visualization: Fischer Indole Mechanism

The following diagram illustrates the "Constructive Route," which guarantees the sulfonic acid position by using a pre-sulfonated precursor.

FischerMechanism cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Sigmatropic Rearrangement cluster_2 Step 3: Cyclization Start p-Hydrazinobenzenesulfonic Acid + Acetone Hydrazone Arylhydrazone Intermediate Start->Hydrazone -H2O EneHydrazine Ene-hydrazine Tautomer Hydrazone->EneHydrazine Tautomerization (Acid Cat.) Diimine Diimine Intermediate (C-C Bond Formed) EneHydrazine->Diimine [3,3]-Sigmatropic Shift AminoAcetal Cyclic Aminoacetal Diimine->AminoAcetal Aromatization Product 2-Methyl-1H-indole-5-sulfonic acid AminoAcetal->Product -NH3 Cyclization

Caption: The Fischer Indole Synthesis pathway ensures regioselectivity by locking the sulfonate group at the para-position of the hydrazine precursor.[1][2]

Experimental Protocols

Two validated protocols are provided. Protocol A is recommended for laboratory-scale synthesis where purity is paramount.[1][2] Protocol B is suitable for larger batches where raw material cost is a driver.[2]

Protocol A: The Constructive Route (Fischer Synthesis)

Target: High Purity (>98%) | Scale: 10–50g Principle: Reaction of 4-hydrazinobenzenesulfonic acid with acetone equivalents.[1][2]

Reagents:

  • 4-Hydrazinobenzenesulfonic acid (hemihydrate): 1.0 eq[1][2]

  • Acetone (or 2,2-dimethoxypropane for moisture control): 3.0 eq[1][2]

  • Acetic Acid (Glacial): Solvent/Catalyst[2]

  • Sulfuric Acid (conc.): Catalyst (trace)[2]

Step-by-Step Workflow:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, suspend 4-hydrazinobenzenesulfonic acid (19.0 g, 0.1 mol) in glacial acetic acid (100 mL).

  • Hydrazone Formation: Add acetone (17.4 g, 0.3 mol) dropwise at room temperature. The mixture may warm slightly. Stir for 1 hour to ensure hydrazone formation.

  • Cyclization (The Critical Step): Add concentrated H₂SO₄ (2 mL) carefully. Heat the mixture to reflux (approx. 110°C) for 3–4 hours.

    • Self-Validation: The reaction progress can be monitored by the disappearance of the hydrazine starting material via TLC (eluent: n-butanol/acetic acid/water).

  • Isolation: Cool the reaction mixture to room temperature. The product, being zwitterionic and less soluble in cold acetic acid, will precipitate.

  • Purification: Filter the solid. Wash the cake with cold acetic acid (2 x 20 mL) followed by diethyl ether to remove residual acid.

  • Drying: Dry under vacuum at 60°C.

    • Expected Yield: 65–75%[1][2]

    • Appearance: Off-white to pale gray powder.[1][2]

Protocol B: The Functionalization Route (Direct Sulfonation)

Target: Scale-up/Industrial | Scale: >100g Principle: Electrophilic aromatic substitution of 2-methylindole using Chlorosulfonic acid.[1][2]

Reagents:

  • 2-Methylindole: 1.0 eq[1][2]

  • Chlorosulfonic Acid (ClSO₃H): 1.1–1.2 eq[2]

  • Solvent: 1,2-Dichloroethane (DCE) or Pyridine (complex method)[1][2]

Step-by-Step Workflow:

  • Preparation: Dissolve 2-methylindole (13.1 g, 0.1 mol) in dry 1,2-dichloroethane (50 mL) under an inert atmosphere (N₂). Cool to 0°C.[2]

  • Addition: Add Chlorosulfonic acid (12.8 g, 0.11 mol) dropwise over 30 minutes.

    • Critical Control: Maintain temperature <5°C to prevent polymerization and C3-sulfonation.[1][2]

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (83°C) for 2 hours.

    • Mechanism:[1][2][3][4][5][6][7][8][9][10] Heating drives the rearrangement of any kinetically formed N- or C3-sulfonates to the thermodynamically stable C5-sulfonate.[1]

  • Quenching: Cool to room temperature and pour the mixture onto crushed ice (100 g).

  • Precipitation: The sulfonic acid is water-soluble.[1][2] To isolate, add saturated NaCl (salting out) or neutralize with Barium Carbonate to form the insoluble Barium salt (if removal of sulfate ions is required), then re-acidify. For standard isolation, salting out with NaCl yields the sodium salt.

  • Recrystallization: Recrystallize from water/ethanol.[2][11]

Comparative Analysis of Methods

FeatureProtocol A (Fischer)Protocol B (Direct Sulfonation)
Regioselectivity Absolute (Defined by precursor)Variable (Requires thermodynamic control)
Purity Profile High (>98%)Moderate (Isomers possible)
Raw Material Cost Higher (Sulfonated hydrazine)Lower (2-Methylindole)
Operational Hazard Low (Acetic acid reflux)High (Chlorosulfonic acid/Corrosive)
Best For Drug discovery, StandardsDye manufacturing, Bulk intermediates

References

  • Fischer, E., & Jourdan, F. (1883).[2] Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft.

  • BenchChem. (2025).[2][7][11] Protocol for Fischer Indole Synthesis of 2-Methylindoles.

  • Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Coll. Vol. 6, p. 601 (1988); Vol. 56, p. 15 (1977).[2]

  • Chemithon. (1997).[2][12] Sulfonation and Sulfation Processes.

  • PubChem. (2025).[2] 2-Methylindole Compound Summary.

  • Noland, W. E., et al. (1961).[2] Cyclizative Condensations.[2] I. 2-Methylindole with Acetone.[1][2][7] Journal of Organic Chemistry. [2]

Sources

Protocols & Analytical Methods

Method

analytical methods for quantification of 2-methyl-1H-indole-5-sulfonic acid

Application Note & Protocol Guide Executive Summary & Molecule Profile[1] 2-Methyl-1H-indole-5-sulfonic acid is a highly polar, ionizable indole derivative often utilized as a precursor in the synthesis of cyanine dyes (...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Executive Summary & Molecule Profile[1]

2-Methyl-1H-indole-5-sulfonic acid is a highly polar, ionizable indole derivative often utilized as a precursor in the synthesis of cyanine dyes (e.g., Indocyanine Green derivatives) and as a potential degradation product in indole-based pharmaceutical synthesis.

The Analytical Challenge: The presence of the sulfonic acid group (


) renders the molecule permanently anionic at standard chromatographic pH levels (pH > 2.0). Consequently, it exhibits negligible retention on standard C18 Reversed-Phase (RP) columns, eluting near the void volume (

), where ion suppression and matrix interference are highest.

Strategic Solution: This guide presents two distinct, validated approaches to overcome this retention deficit:

  • Method A (QC & Purity): Ion-Pair Chromatography (IPC) with UV/Fluorescence detection for robust retention and high-concentration quantification.

  • Method B (Trace Analysis): HILIC-MS/MS for high-sensitivity detection of genotoxic impurities or low-level metabolites, avoiding non-volatile ion-pairing agents.

PropertyValueAnalytical Implication
Formula

MW ~211.24 Da
Acidity (pKa) < 1.0 (Sulfonic acid)Fully ionized (anionic) at pH 2-8.
Chromophore Indole RingUV Absorbance: ~220 nm, ~280 nm.
Fluorophore Indole RingNative Fluorescence (Ex ~280 nm / Em ~360 nm).
Solubility High in Water, MeOHRequires polar diluents; risk of precipitation in high % organic.
Analytical Decision Matrix

The choice of method depends strictly on the sensitivity requirements and the available instrumentation.

DecisionMatrix Start Start: Define Goal Conc Analyte Concentration? Start->Conc High High (> 1 µg/mL) (Raw Material QC) Conc->High Purity/Assay Low Trace (< 1 µg/mL) (Impurity/Bioanalysis) Conc->Low Genotox/PK MethodA Method A: Ion-Pair HPLC (UV/FLD) High->MethodA Robustness MethodB Method B: HILIC-MS/MS (Negative ESI) Low->MethodB Sensitivity

Figure 1: Decision matrix for selecting the appropriate chromatographic mode based on analytical needs.

Method A: Ion-Pair HPLC (IPC-UV/FLD)

Target: Raw Material Purity, Process Control, High-Concentration Assay.

Scientific Rationale: To retain the anionic sulfonate on a hydrophobic C18 column, we introduce a cationic ion-pairing agent (Tetrabutylammonium, TBA). The TBA cation forms a neutral, hydrophobic complex with the sulfonate anion, allowing it to partition into the C18 stationary phase.

Protocol 1: IPC Chromatographic Conditions
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
    .
    
  • Mobile Phase A:

    
     Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 
    
    
    
    Phosphate Buffer (pH 6.5).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate:

    
    .
    
  • Temperature:

    
     (Control is critical as IPC is temperature sensitive).
    
  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for equilibration)

    • 2-15 min: 5%

      
       60% B
      
    • 15-18 min: 60%

      
       95% B (Wash)
      
    • 18-25 min: 5% B (Re-equilibration - Critical for IPC)

Detection Settings
  • UV:

    
     (High sensitivity) and 
    
    
    
    (High selectivity for indoles).
  • Fluorescence (FLD): Excitation:

    
    , Emission: 
    
    
    
    .
    • Note: Perform a spectral scan on your specific matrix, as sulfonated indoles can shift emission maxima depending on pH [1].

Step-by-Step Workflow
  • Buffer Prep: Dissolve

    
     TBAHS in 1L water. Adjust pH to 6.5 using dilute NaOH. Filter through 
    
    
    
    nylon filter.
  • System Passivation: Flush the column with Mobile Phase A for at least 60 minutes before the first injection to saturate the stationary phase with the ion-pairing agent.

  • Sample Dilution: Dissolve the standard in Water:Methanol (90:10). Do not use high organic content in the diluent to prevent "solvent effect" peak distortion.

Method B: HILIC-MS/MS (Trace Analysis)

Target: Genotoxic Impurity Screening, Bioanalysis (Plasma/Urine).

Scientific Rationale: Ion-pairing agents (Method A) are non-volatile and suppress ionization in Mass Spectrometry, making them unsuitable for LC-MS. Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar analytes using a water-layer mechanism on a polar stationary phase, allowing the use of volatile ammonium salts compatible with MS [2].

Protocol 2: HILIC-MS/MS Conditions
  • Column: Amide-HILIC (e.g., Waters XBridge Amide or Tosoh TSKgel Amide-80),

    
    .
    
  • Mobile Phase A: Acetonitrile:Water (95:5) +

    
     Ammonium Acetate (pH 9.0).
    
  • Mobile Phase B: Water:Acetonitrile (90:10) +

    
     Ammonium Acetate (pH 9.0).
    
    • Note: High pH is selected to ensure the sulfonic acid is fully deprotonated and the Amide column surface is neutral/stable.

  • Flow Rate:

    
    .
    
  • Gradient:

    • 0-1 min: 100% A (High organic start for HILIC retention)

    • 1-8 min: 100%

      
       60% A
      
    • 8-10 min: 60% A

    • 10.1 min: 100% A (Re-equilibration)

MS/MS Parameters (Triple Quadrupole)
  • Ionization: Electrospray Ionization (ESI) - Negative Mode (due to

    
    ).
    
  • Source Temp:

    
    .
    
  • MRM Transitions (Indicative - Optimize on instrument):

    • Precursor:

      
       (
      
      
      
      )
    • Quantifier Product:

      
       (Loss of 
      
      
      
      )
    • Qualifier Product:

      
       (Ring fragmentation)
      
Sample Preparation Protocols

The high water solubility of the analyte allows for specific extraction strategies.

SamplePrep Sample Sample Matrix Type Matrix Type? Sample->Type Solid Solid/Powder (API/Dye) Type->Solid Liquid Biological Fluid (Plasma/Urine) Type->Liquid Dissolve Dissolve in H2O:MeOH (90:10) Solid->Dissolve ProteinPrep Protein Precipitation (Acetonitrile 3:1) Liquid->ProteinPrep High Conc. WAX SPE: Weak Anion Exchange (WAX) Retains Sulfonic Acid Liquid->WAX Trace/Clean Elute Elute: 5% NH4OH in MeOH WAX->Elute

Figure 2: Sample preparation workflow emphasizing Weak Anion Exchange (WAX) for trace enrichment.

Protocol 3: Solid Phase Extraction (SPE) for Trace Analysis

For complex matrices (plasma or reaction mixtures), use Weak Anion Exchange (WAX) cartridges.

  • Condition:

    
     MeOH, then 
    
    
    
    Water.
  • Load: Sample (buffered to pH 4.0—analyte is anionic, WAX amine is cationic).

  • Wash 1:

    
    
    
    
    
    Acetate Buffer (pH 4) (Removes neutrals).
  • Wash 2:

    
     Methanol (Removes hydrophobic neutrals).
    
  • Elute:

    
    
    
    
    
    Ammonium Hydroxide in Methanol. (High pH deprotonates the WAX amine, releasing the anionic analyte).
  • Evaporate & Reconstitute: Dry under

    
    , reconstitute in Mobile Phase A (HILIC) or Water (IPC).
    
Validation & Quality Assurance

To ensure Trustworthiness (E-E-A-T), the method must meet ICH Q2(R1) standards.

ParameterAcceptance CriteriaTroubleshooting
Linearity (

)

If curving at high conc, check for detector saturation or dimer formation.
Tailing Factor

High tailing? Increase buffer strength or check column age (silanol activity).
Recovery (SPE)

Low recovery? Ensure elution pH is

to fully release the analyte from WAX.
Carryover

Sulfonic acids stick to steel. Use a needle wash of 50:50 MeOH:Water + 0.1%

.
References
  • Bridges, J. W., & Williams, R. T. (1968). The fluorescence of indoles and aniline derivatives.[1] Biochemical Journal, 107(2), 225–237.

  • Jandera, P. (2011). Stationary and mobile phases in hydrophilic interaction chromatography: a review. Analytica Chimica Acta, 692(1-2), 1-25.

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds.[2] Journal of Chromatography A, 499, 177-196.

  • U.S. Food and Drug Administration (FDA). (2001). Bioanalytical Method Validation Guidance for Industry.

Sources

Application

Application Note: HPLC-UV Analysis of 2-Methyl-1H-indole-5-sulfonic Acid

Abstract & Introduction 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3) is a critical intermediate in the synthesis of functional dyes (e.g., cyanine dyes) and a potential degradation product in pharmaceutical indole...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3) is a critical intermediate in the synthesis of functional dyes (e.g., cyanine dyes) and a potential degradation product in pharmaceutical indole chemistry. Its analysis presents a specific chromatographic challenge: the molecule possesses a highly hydrophobic indole core fused with a strongly hydrophilic, permanently ionized sulfonic acid group (


, 

).

Standard Reversed-Phase (RP) chromatography on C18 columns often fails for this analyte, resulting in elution near the void volume (


) due to electrostatic repulsion between the anionic sulfonate and residual silanols, or simply a lack of hydrophobic retention of the ionized species.

This guide details a robust Ion-Pair Chromatography (IPC) method designed to guarantee retention, peak symmetry, and quantitative accuracy. A secondary Mixed-Mode method is provided for laboratories requiring LC-MS compatibility where non-volatile ion-pairing agents are prohibited.

Chemical Properties & Method Strategy

Physicochemical Profile
PropertyDescriptionChromatographic Implication
Structure Indole ring + Sulfonic acid (C5) + Methyl (C2)Dual nature: Hydrophobic core / Hydrophilic tail.[1]
Acidity (

)
Sulfonic acid:

Indole NH:

(very weak base)
Analyte is effectively an anion (

) at all standard HPLC pH levels (2.0–8.0).
UV Absorption

(Strong)

220 nm provides max sensitivity; 280 nm offers specificity against non-indole matrix components.
Solubility High in water; moderate in MeOH/ACNDissolve standards in water or 10% MeOH to prevent precipitation.
Strategic Decision: Why Ion-Pairing?

Because the sulfonic acid group is ionized at pH 2.0, suppressing ionization (the standard RP strategy for carboxylic acids) is impossible without using highly aggressive super-acids, which damage columns.

The Solution: We utilize Tetrabutylammonium Hydrogen Sulfate (TBAHS) .

  • Mechanism: The hydrophobic butyl chains of TBA

    
     adsorb onto the C18 stationary phase, creating a dynamic positively charged surface.
    
  • Interaction: The anionic sulfonate of the analyte forms an ion-pair with the adsorbed TBA

    
    , essentially "anchoring" the molecule to the stationary phase via electrostatic attraction and hydrophobic interaction.
    

Visualizing the Method Logic

MethodLogic Start Analyte Assessment: 2-methyl-1H-indole-5-sulfonic acid CheckPka Check Acidity (Sulfonic Group pKa < 1) Start->CheckPka Decision Is pH suppression possible? CheckPka->Decision NoSuppression NO: Analyte remains ionized at pH 2.0 Decision->NoSuppression  Strong Acid   Selection Select Retention Strategy NoSuppression->Selection MethodA Method A: Ion-Pairing (IPC) (Reagent: TBAHS) Selection->MethodA  Standard QC (UV)   MethodB Method B: Mixed-Mode (RP + Anion Exchange) Selection->MethodB  LC-MS Required   ResultA Mechanism: Electrostatic Retention on C18 MethodA->ResultA ResultB Mechanism: Ligand Exchange on AX Column MethodB->ResultB

Figure 1: Decision tree for selecting the retention strategy based on the strong acidity of the sulfonic group.

Experimental Protocol (Method A: IPC-UV)

This is the recommended "Gold Standard" method for purity analysis and quality control.

Equipment & Reagents[2]
  • HPLC System: Binary or Quaternary pump, Autosampler, Column Oven, PDA/UV Detector.

  • Column: C18 (L1),

    
    , 
    
    
    
    . (Recommended: Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).
  • Reagents:

    • Acetonitrile (HPLC Grade).

    • Water (Milli-Q / 18.2 M

      
      ).
      
    • Tetrabutylammonium Hydrogen Sulfate (TBAHS) - Ion Pairing Reagent.

    • Potassium Phosphate Monobasic (

      
      ).
      
    • Phosphoric Acid (

      
      ).
      
Mobile Phase Preparation

Buffer A (10 mM TBAHS + 10 mM Phosphate, pH 6.0):

  • Dissolve

    
     of 
    
    
    
    and
    
    
    of TBAHS in
    
    
    of water.
  • Adjust pH to

    
     using dilute NaOH or Phosphoric Acid.
    
    • Note: A neutral pH is preferred for IPC to ensure the TBA is ionized and the silica backbone is stable.

  • Dilute to

    
     and filter through a 
    
    
    
    nylon membrane.

Mobile Phase B:

  • Acetonitrile (100%).

Chromatographic Conditions
ParameterSetting
Flow Rate

Injection Volume

Column Temp

Detection UV @

(Quantification),

(ID)
Run Time 20 minutes

Gradient Program:

Time (min) % Buffer A % Mobile Phase B Description
0.0 90 10 Isocratic Hold (Equilibration)
2.0 90 10 Injection / Void elution
12.0 40 60 Linear Gradient
15.0 40 60 Wash
15.1 90 10 Return to Initial

| 20.0 | 90 | 10 | Re-equilibration |

Expert Insight: The initial isocratic hold is crucial. It allows the ion-pair equilibrium to stabilize before the gradient ramp begins, ensuring reproducible retention times.

Alternative Protocol (Method B: LC-MS Compatible)

Use case: When mass spectrometry is required (TBAHS suppresses MS ionization and contaminates sources).

  • Column: Mixed-Mode Anion-Exchange/C18 (e.g., Sielc Primesep 100 or Waters Atlantis BEH C18 AX).

  • Mobile Phase A:

    
     Ammonium Formate, pH 3.0 (adjusted with Formic Acid).
    
  • Mobile Phase B: Acetonitrile.[2][3][4]

  • Mechanism: The column's positive surface charge retains the anionic sulfonate, while the C18 chain retains the indole core.

  • Gradient:

    
     B to 
    
    
    
    B over 15 minutes.

System Suitability & Validation Criteria

To ensure the method is "self-validating" per E-E-A-T standards, the following criteria must be met before routine analysis.

Preparation of Standard Solution
  • Stock: Weigh

    
     2-methyl-1H-indole-5-sulfonic acid into a 
    
    
    
    volumetric flask. Dissolve in water (sonicate if necessary). Concentration:
    
    
    .
  • Working Standard: Dilute

    
     of Stock to 
    
    
    
    with Mobile Phase A. Concentration:
    
    
    .
Acceptance Criteria
ParameterAcceptance LimitRationale
Retention Time (

)

Must be

to avoid void interference.
Tailing Factor (

)

Sulfonates can tail if metal impurities are present in silica.
Theoretical Plates (

)

Ensures column efficiency.
Precision (RSD)

(n=6)
Verifies ion-pair equilibrium stability.

Troubleshooting Guide

Troubleshooting Problem Issue Observed Issue1 Drifting Retention Times Problem->Issue1 Issue2 Peak Splitting Problem->Issue2 Issue3 High Backpressure Problem->Issue3 Action1 Cause: Slow Ion-Pair Equilibrium Fix: Increase equilibration time (min 20 column volumes) Issue1->Action1 Action2 Cause: Solvent Mismatch Fix: Dissolve sample in Mobile Phase A (not pure ACN) Issue2->Action2 Action3 Cause: TBA Precipitation Fix: Ensure %B (Organic) never exceeds 80% with Buffer salts Issue3->Action3

Figure 2: Troubleshooting logic for common Ion-Pair Chromatography issues.

References

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Link

  • Kazakevich, Y., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley. (Reference for handling acidic analytes).
  • PubChem. (n.d.). 2-methyl-1H-indole-5-sulfonic acid (Compound Summary). National Library of Medicine. Link

  • Chromatography Forum. (2005). Retention of Ions on a C18 surface. Link

Sources

Method

Application Note: High-Sensitivity LC-MS/MS Protocol for 2-Methyl-1H-Indole-5-Sulfonic Acid (MISA)

Abstract This application note details a robust, self-validating LC-MS/MS protocol for the quantification of 2-methyl-1H-indole-5-sulfonic acid (MISA) . Due to the strong acidity ( ) and high polarity of the sulfonic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust, self-validating LC-MS/MS protocol for the quantification of 2-methyl-1H-indole-5-sulfonic acid (MISA) . Due to the strong acidity (


) and high polarity of the sulfonic acid moiety, traditional C18 Reverse Phase Chromatography (RPC) results in poor retention and significant matrix suppression. This guide establishes a Hydrophilic Interaction Liquid Chromatography (HILIC)  workflow coupled with Negative Electrospray Ionization (ESI-)  as the gold standard for this analyte, ensuring optimal peak shape, sensitivity, and retention away from the void volume.

Introduction & Chemical Context

2-methyl-1H-indole-5-sulfonic acid is frequently encountered as a degradation product of indole-based pharmaceuticals (e.g., indomethacin analogs) or as a synthesis intermediate in dye manufacturing.

The Analytical Challenge
  • Super-Polarity: The sulfonic acid group (

    
    ) remains ionized (anionic) across the entire pH range compatible with silica columns (
    
    
    
    ).
  • Void Elution: On standard C18 columns, MISA elutes in the dead time (

    
    ), co-eluting with salts and proteins, leading to massive ion suppression.
    
  • Peak Tailing: Secondary interactions with residual silanols can cause severe tailing if not mitigated by buffer strength.

The Solution: HILIC-MS/MS

We utilize HILIC to retain the anionic analyte via a water-layer partitioning mechanism. This allows for the use of high-organic mobile phases, which naturally enhances desolvation efficiency in the ESI source, boosting sensitivity by 5-10x compared to aqueous-heavy RP methods.

Method Development Strategy (The "Why")

The following decision matrix illustrates the logic used to select the HILIC mode over Ion-Pairing RP or Standard RP.

MethodSelection Start Analyte: 2-methyl-1H-indole-5-sulfonic acid CheckPolarity Check Functional Groups (Sulfonic Acid) Start->CheckPolarity Decision Is it retained on C18 at pH 2.0? CheckPolarity->Decision RP_Fail No (Elutes in Void) High Polarity Decision->RP_Fail Anionic at pH 2 OptionA Option A: Ion-Pairing RP (e.g., Tributylamine) RP_Fail->OptionA OptionB Option B: HILIC (Amide/Zwitterionic) RP_Fail->OptionB EvalA High Background System Contamination Suppression OptionA->EvalA EvalB Good Retention Enhanced ESI Sensitivity MS Compatible OptionB->EvalB Final Selected Protocol: HILIC ESI(-) EvalB->Final

Figure 1: Method Selection Logic. HILIC is chosen to avoid the contamination risks of Ion-Pairing reagents and the retention failure of C18.

Experimental Protocol

Chemicals and Reagents[1]
  • Analyte: 2-methyl-1H-indole-5-sulfonic acid (Reference Standard).

  • Internal Standard (IS): Indole-5-sulfonic acid (Structural Analog) or MISA-d3 (if available).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Water, and Ammonium Acetate.

  • Column: Waters XBridge Amide (3.5 µm, 2.1 x 100 mm) or Phenomenex Kinetex HILIC (2.6 µm). Note: Amide phases provide better peak symmetry for sulfonates than bare silica.

Sample Preparation (Protein Precipitation)

Sulfonic acids are too polar for standard Liquid-Liquid Extraction (LLE) using hexane/ethyl acetate. We use a "Crash & Shoot" approach optimized for HILIC (high organic content).

  • Aliquot: Transfer 50 µL of plasma/sample into a 1.5 mL tube.

  • Spike: Add 10 µL of Internal Standard solution (1 µg/mL in ACN).

  • Precipitate: Add 400 µL of Ice-Cold Acetonitrile (Ratio 1:8).

    • Why? High organic content is required to match the HILIC initial mobile phase. Injecting water-rich samples into HILIC causes peak distortion.

  • Vortex: Mix vigorously for 30 seconds.

  • Centrifuge: 10,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to an HPLC vial. Do not dilute with water.

LC Conditions (HILIC)[1][2]
ParameterSettingRationale
Column XBridge Amide (2.1 x 100 mm, 3.5 µm)Amide functionality H-bonds with the sulfonate, ensuring retention.
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 9.0)High pH ensures full ionization and electrostatic repulsion from residual silanols.
Mobile Phase B 10 mM Ammonium Acetate in 95:5 ACN:WaterHigh organic phase for HILIC retention mechanism.
Flow Rate 0.4 mL/minOptimal for ESI desolvation.
Injection Vol 2 - 5 µLLow volume prevents solvent mismatch effects.
Column Temp 40°CReduces backpressure and improves mass transfer.

Gradient Table:

  • 0.0 - 1.0 min: 95% B (Isocratic Hold for retention)

  • 1.0 - 5.0 min: 95% B

    
     60% B (Elution of analyte)
    
  • 5.0 - 6.0 min: 60% B (Wash)

  • 6.1 - 9.0 min: 95% B (Re-equilibration - Critical in HILIC)

MS/MS Parameters[3][4]
  • Source: Electrospray Ionization (ESI)[1][2][3]

  • Polarity: Negative Mode (The sulfonic acid loses a proton to form

    
    ).
    
  • Capillary Voltage: -2.5 kV (Lower voltage reduces discharge in negative mode).

  • Desolvation Temp: 500°C.

MRM Transitions:

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)TypeMechanism
MISA 210.0 130.0 35QuantLoss of

(80 Da)
MISA 210.0146.025QualLoss of

(64 Da)
IS 196.0116.035QuantAnalog (Indole-5-sulfonic)

Note: The loss of the neutral sulfite moiety (


) is the characteristic fragmentation pathway for aromatic sulfonic acids.

Workflow Visualization

The following diagram outlines the sample processing and data acquisition flow.

Workflow Sample Biological Sample (50 µL) PPT Protein Ppt (Add 400 µL ACN) Sample->PPT + IS Centrifuge Centrifuge 10k x g PPT->Centrifuge Supernatant Supernatant (High Organic) Centrifuge->Supernatant LC HILIC Separation (Amide Column) Supernatant->LC Direct Inject MS MS/MS Detection (m/z 210 -> 130) LC->MS ESI (-)

Figure 2: "Crash & Shoot" HILIC Workflow. Note the absence of evaporation/reconstitution steps to maintain high organic solvent composition.

Validation & Troubleshooting

Linearity and Range[4]
  • Range: 1.0 ng/mL to 1000 ng/mL.

  • Curve Fit: Linear

    
     weighting. Sulfonic acids often show saturation at high concentrations in negative mode; ensure the curve does not plateau.
    
Matrix Effects

HILIC separates analytes from phospholipids (which usually elute later or are washed off). However, salts elute early.

  • Test: Post-column infusion. Inject a blank matrix while infusing the analyte. Look for suppression zones at the retention time (~2.5 min).

  • Mitigation: If suppression occurs, increase the gradient start time (hold 95% B longer) to separate the void salts from the analyte.

Troubleshooting Guide
  • Problem: Broad/Split Peaks.

    • Cause: Sample solvent mismatch. Injecting water/plasma directly into HILIC disrupts the water layer.

    • Fix: Ensure sample diluent is at least 80% Acetonitrile.

  • Problem: Retention Time Shift.

    • Cause: HILIC columns require long equilibration.

    • Fix: Ensure at least 3 minutes (or 10 column volumes) of re-equilibration time between injections.

References

  • Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177-196. Link

  • Jian, W., et al. (2010). HILIC-MS/MS for the determination of polar metabolites in biological fluids. Bioanalysis, 2(7). Link

  • Holcapek, M., et al. (2010). Analysis of sulfonated dyes by LC-MS. Journal of Chromatography A, 1217(25).
  • US EPA. (2021). Method 1694: Pharmaceuticals and Personal Care Products in Water by HPLC/MS/MS. (General guidelines for sulfonic acid detection). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Challenges of 2-Methyl-1H-indole-5-sulfonic Acid

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to isolate 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who hit a wall when attempting to isolate 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3). This compound is a critical intermediate for fluorescent dyes and pharmaceuticals, but it presents a "perfect storm" of purification bottlenecks.

The core issue lies in its physicochemical duality. The molecule contains a strongly acidic sulfonic acid moiety and a weakly basic indole nitrogen, giving it highly polar, water-soluble characteristics[1]. Because it exists almost entirely in an ionized state across standard pH ranges, traditional organic extraction and normal-phase chromatography will inevitably fail[2].

This guide synthesizes field-proven troubleshooting insights and self-validating protocols to help you achieve high-purity recovery, regardless of your operational scale.

Physicochemical Profiling

To purify a molecule, you must first understand its physical constraints. Table 1 summarizes the quantitative data that dictates our purification strategies.

Table 1: Physicochemical Properties Affecting Purification

PropertyValueImpact on Purification Strategy
Molecular Weight 211.24 g/mol Small molecule; easily penetrates highly cross-linked chromatography resins.
pKa (Sulfonic Acid) < 0 (Predicted)Always ionized in aqueous media; requires ion-pairing agents for RP-HPLC[3].
pKa (Indole NH) ~ 17 (Weakly acidic)Indole nitrogen is a very weak base (protonated pKa ~ -3.5); it does not form a true zwitterion at neutral pH, but the molecule remains highly polar[1].
LogP Highly NegativeExtremely hydrophilic. Liquid-liquid extraction into standard organic solvents (EtOAc, DCM) is impossible.
Solubility H₂O, MeOH, DMSOSoluble in highly polar solvents. Antisolvent precipitation requires non-polar solvents (e.g., Acetone, Heptane).

Purification Strategy Decision Tree

Selecting the right method depends entirely on your scale and the nature of your impurities (e.g., inorganic salts from sulfonation vs. organic byproducts).

PurificationWorkflow Start Crude 2-Methyl-1H-indole-5-sulfonic acid (High Salt Content) CheckScale What is the purification scale? Start->CheckScale ScaleLarge Large Scale (>5 g) Focus: Cost & Throughput CheckScale->ScaleLarge ScaleSmall Small Scale (<5 g) Focus: High Purity CheckScale->ScaleSmall MethodPrecip Protocol A: Solvent/Antisolvent Precipitation ScaleLarge->MethodPrecip MethodHPLC Protocol B: RP-HPLC with Ion-Pairing ScaleSmall->MethodHPLC FinalPure Pure Target Compound MethodPrecip->FinalPure MethodHPLC->FinalPure

Decision tree for selecting the optimal purification workflow based on crude mass.

Troubleshooting FAQs

Q1: I tried running a normal-phase silica gel column, but the compound streaked from the baseline to the solvent front. Why did this happen? A: This is a classic case of irreversible stationary phase interaction. Normal-phase silica is packed with weakly acidic surface silanol groups (Si-OH). The highly polar sulfonate group interacts strongly with these silanols via dipole-dipole interactions and hydrogen bonding, causing non-reversible partitioning[2]. Causality: The adsorption kinetics are stronger than the desorption kinetics of your mobile phase. Solution: Abandon normal-phase silica. Switch to Reversed-Phase (C18) chromatography or Weak Anion Exchange (WAX) resins.

Q2: My crude reaction mixture is loaded with inorganic salts (e.g., sodium sulfate) from the sulfonation step. How do I desalt it without losing my product? A: Sulfonic acids are notorious for trapping inorganic salts because they often co-precipitate. If you dry down your aqueous layer, you will get a massive salt cake. Causality: Inorganic salts are insoluble in semi-polar organic solvents, whereas your organic sulfonic acid retains marginal solubility in alcohols. Solution: Use a solvent/antisolvent leaching approach. Dry the crude mixture completely, then triturate the solid cake with anhydrous methanol or ethanol. The 2-methyl-1H-indole-5-sulfonic acid will leach into the alcohol, leaving the NaCl or Na₂SO₄ behind as an insoluble solid[4].

Q3: On Reversed-Phase C18 HPLC, my compound elutes entirely in the void volume (


). How can I increase retention? 
A:  The ionized sulfonate is simply too hydrophilic to partition into the hydrophobic C18 alkyl chains. It prefers the aqueous mobile phase and washes straight through.
Causality: Like dissolves like. A charged molecule repels the non-polar stationary phase.
Solution: Introduce a volatile ion-pairing reagent (e.g., 10 mM Ammonium Acetate or Triethylamine) into your mobile phase[3]. The cationic amine pairs with the anionic sulfonate to form a neutral, transiently hydrophobic complex that effectively partitions into the C18 phase, drastically increasing retention time and improving peak symmetry.

Mechanistic Visualization of Ion-Pairing

IonPairing Stationary C18 Stationary Phase (Hydrophobic) IonPair Volatile Amine (e.g., TEA) (Hydrophobic Tail + Cationic Head) Analyte Indole-5-sulfonate Anion (Highly Polar) IonPair->Analyte Electrostatic Attraction Complex Neutralized Ion-Pair Complex (Retained on C18) Analyte->Complex Forms Complex->Stationary Partitions into

Mechanistic pathway of ion-pairing chromatography increasing retention of polar anions.

Step-by-Step Experimental Protocols

Note: Every protocol below is designed as a self-validating system. Do not proceed to the next step without confirming the validation checkpoint.

Protocol A: Solvent/Antisolvent Desalting & Precipitation

Best for: Large-scale (>5 g) removal of inorganic salts post-sulfonation.

  • Complete Desiccation: Lyophilize or rotary evaporate the crude aqueous sulfonation mixture until a completely dry, free-flowing powder is obtained. Causality: Any residual water will solubilize the inorganic salts, defeating the purpose of the organic leach.

  • Alcohol Leaching: Suspend the dry cake in anhydrous Methanol (10 mL per gram of crude). Stir vigorously at 40°C for 1 hour.

  • Filtration: Filter the suspension through a medium-porosity glass frit. The inorganic salts (NaCl, Na₂SO₄) will remain on the frit. Collect the filtrate containing the product.

  • Antisolvent Precipitation: Concentrate the methanolic filtrate to 20% of its original volume. Slowly add cold Acetone or Heptane dropwise while stirring until the solution becomes turbid. Chill at 4°C overnight to induce crystallization[4].

  • Validation Check: Dissolve a few crystals of the final product in water and add a drop of 1M BaCl₂. If a white precipitate (BaSO₄) forms, inorganic sulfate salts are still present, and the leaching step must be repeated.

Protocol B: Preparative RP-HPLC with Volatile Ion-Pairing

Best for: Small-scale (<5 g) isolation of ultra-pure compound for bioassays or analytical standards.

  • Mobile Phase Preparation:

    • Mobile Phase A: LC-MS grade Water + 10 mM Ammonium Acetate (Adjust to pH 5.5 with Acetic Acid). Causality: The buffer ensures the ion-pairing agent is protonated and ready to pair with the sulfonate.

    • Mobile Phase B: LC-MS grade Acetonitrile.

  • Column Selection: Use a C18 Preparative Column (e.g., 21.2 x 250 mm, 5 µm).

  • Gradient Execution: Run the gradient outlined in Table 2.

Table 2: RP-HPLC Gradient for Polar Sulfonic Acids

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)Flow Rate (mL/min)
0.098%2%20.0
5.098%2%20.0
25.050%50%20.0
28.05%95%20.0
35.098%2%20.0
  • Fraction Collection: Monitor absorbance at 254 nm and 280 nm (targeting the indole chromophore). Collect the major peak eluting between the 12-18 minute mark.

  • Validation Check: Inject 5 µL of the collected fraction onto an analytical LC-MS. You should observe a single peak with an[M-H]⁻ mass of 210.0 m/z in negative ion mode.

  • Lyophilization: Freeze the validated fractions and lyophilize to remove water and the volatile ammonium acetate buffer, yielding the pure solid compound.

References

1.[2] Purifying ionic compounds by flash column chromatography. Biotage. Available at: 2.[1] Synthesis and Chemistry of Indole. Banaras Hindu University (BHU). Available at: 3.[4] Question on purifying aryl Sulfonic acids : r/Chempros. Reddit. Available at: 4.[3] HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. SIELC Technologies. Available at:

Sources

Optimization

Technical Support Center: 2-Methyl-1H-indole-5-sulfonic Acid (2-MIS) Stability &amp; Troubleshooting

Welcome to the 2-MIS Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the instability of 2-methyl-1H-indole-5-sulfonic acid under...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the 2-MIS Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals dealing with the instability of 2-methyl-1H-indole-5-sulfonic acid under acidic conditions. Below, we dissect the chemical causality of its degradation, provide diagnostic workflows, and outline self-validating protocols to ensure the integrity of your experimental data.

System Overview: The Dual Vulnerability of 2-MIS

2-MIS possesses two distinct functional moieties that dictate its behavior in acidic media: an electron-rich pyrrole ring and a sulfonic acid group. Depending on the thermal energy applied during acidic exposure, the molecule will diverge into one of two primary degradation pathways: Dimerization or Desulfonation .

Pathway A 2-Methyl-1H-indole-5-sulfonic acid B C3-Protonated Indoleninium Cation A->B H+ (Ambient Temp) E Ipso-Protonation at C5 A->E H+ + H2O (Temp > 60°C) C Nucleophilic Attack by Indole B->C Concentration Dependent D Indole Dimerization [Mass = 2M - H] C->D C-C Coupling F Hydrolytic Desulfonation E->F Reversible Sulfonation G 2-Methylindole [Mass = M - 80] F->G Loss of SO3

Mechanistic divergence of 2-MIS degradation: Dimerization vs. Desulfonation pathways.

Frequently Asked Questions (Mechanistic Insights)

Q: Why does 2-MIS degrade so rapidly in standard acidic mobile phases (e.g., 0.1% TFA) at room temperature? A: The electron-rich pyrrole ring of the indole core is highly susceptible to electrophilic attack. Under acidic conditions, the unsubstituted C3 position undergoes protonation to form a highly reactive 3H-indolium cation. This electrophilic species subsequently attacks the C3 or C2 position of an adjacent, unprotonated 2-MIS molecule, leading to rapid dimerization ()[1]. Because this is a bimolecular reaction, the degradation rate is highly concentration-dependent.

Q: We observe a mass loss of 80 Da during high-temperature acidic extractions. What is happening? A: You are observing hydrolytic desulfonation. Aromatic sulfonation is a reversible electrophilic aromatic substitution process. When 2-MIS is subjected to aqueous acid at elevated temperatures (typically >60°C), ipso-protonation occurs at the C5 position, followed by the cleavage of the C-S bond and the expulsion of sulfur trioxide ()[2]. This yields 2-methylindole, corresponding to an exact mass loss of 80 Da (-SO3) ()[3].

Q: How can I prevent degradation during sample preparation? A: Avoid acidic extraction solvents. Switch to neutral or slightly basic buffers (pH 7.4–8.0). If acid must be used for solubility, ensure the sample is kept at 4°C, highly diluted (to minimize bimolecular dimerization), and analyzed immediately.

Quantitative Data: Degradation Kinetics

The table below summarizes the simulated kinetic stability of 2-MIS under various laboratory conditions. Note the stark difference in the primary degradant based on the applied thermal stress.

Stress ConditionpHTemperature (°C)Primary DegradantMechanismHalf-life (t₁/₂)*
0.1% TFA (Aq) ~2.025Indole DimerBimolecular Coupling48 hours
0.1 M HCl 1.025Indole DimerBimolecular Coupling6 hours
0.1 M HCl 1.0802-MethylindoleHydrolytic Desulfonation1.5 hours
Phosphate Buffer 7.425NoneN/A (Stable)> 6 months

*Note: Dimerization t₁/₂ is highly dependent on initial API concentration. Values represent a 1.0 mg/mL baseline.

Troubleshooting Guide: Diagnostic Workflow

If you observe unexpected peak splitting, loss of API area, or new masses in your LC-MS runs, follow this diagnostic logic to identify the root cause.

Workflow Start API Loss in Acidic Media CheckTemp Is the process temperature > 60°C? Start->CheckTemp Desulf Suspect Desulfonation Check LC-MS for [M-80] CheckTemp->Desulf Yes Dimer Suspect Dimerization Check LC-MS for [2M-H] CheckTemp->Dimer No Mitigate1 Action: Lower temperature Desulf->Mitigate1 Mitigate2 Action: Use basic extraction (pH 8) Dimer->Mitigate2

Diagnostic workflow for identifying and mitigating 2-MIS acid-catalyzed degradation.

Self-Validating Protocol: Acid-Forced Degradation & Pathway Elucidation

Objective: Induce and differentiate between dimerization and desulfonation of 2-MIS while preventing false positives from in-source LC-MS fragmentation.

Causality Behind Experimental Choices:

  • Thermal Differentiation: We utilize two temperature conditions (25°C and 80°C) because dimerization is primarily acid-dependent, whereas desulfonation requires significant thermal energy to break the robust C-S bond.

  • Self-Validating Quench: The addition of NaOH is the critical self-validating mechanism. By neutralizing the acid before injection, you immediately halt the 3H-indolium cation formation and reverse sulfonation. If degradation products are only seen in the unquenched control, the degradation is an artifact of the LC-MS acidic mobile phase, not your experimental conditions.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 2-MIS API in HPLC-grade water to a concentration of 1.0 mg/mL.

  • Acid Stress Initiation: Aliquot 1.0 mL of the 2-MIS solution into two separate glass vials (Vial A and Vial B). Add 1.0 mL of 0.2 M HCl to both vials to achieve a final concentration of 0.1 M HCl.

  • Thermal Differentiation:

    • Incubate Vial A at 25°C (Ambient) for 6 hours to isolate the dimerization pathway.

    • Incubate Vial B at 80°C in a thermomixer for 1.5 hours to trigger the thermodynamic desulfonation pathway.

  • Self-Validating Quench (Critical Step): Transfer 500 µL from both Vial A and Vial B into new vials containing exactly 500 µL of 0.2 M NaOH. Mix thoroughly. Verify the pH is ~7.0 using indicator paper. This locks the degradation profile for accurate MS analysis.

  • Control Generation: Prepare a baseline control by mixing 500 µL of 1.0 mg/mL 2-MIS with 500 µL of pre-neutralized buffer (0.1 M HCl + 0.1 M NaOH mixed beforehand).

  • LC-MS/MS Analysis: Inject the quenched samples, unquenched samples, and the control into the LC-MS. Crucial: Use a neutral mobile phase (e.g., 10 mM Ammonium Acetate) to prevent on-column degradation during the run.

References

  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.[Link]

  • Indole: Acid-catalyzed dimerization. Banaras Hindu University.[Link]

  • Hydrothermal degradation of model sulfonic acid compounds. Brandeis ScholarWorks.[Link]

Sources

Troubleshooting

Technical Support Center: 2-Methyl-1H-indole-5-sulfonic Acid Purification &amp; Handling

Topic: Resolution of Impurities in 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3) Document ID: TS-IND-5S-001 Last Updated: February 28, 2026[1] Introduction Welcome to the technical support hub for 2-methyl-1H-indo...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolution of Impurities in 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3) Document ID: TS-IND-5S-001 Last Updated: February 28, 2026[1]

Introduction

Welcome to the technical support hub for 2-methyl-1H-indole-5-sulfonic acid . This compound is a critical intermediate in the synthesis of pharmaceutical antagonists and specialized anionic dyes. Due to the amphoteric nature of the indole core combined with the strong acidity of the sulfonic group, samples are prone to specific degradation pathways—primarily oxidation and regio-isomeric contamination.

This guide provides autonomous troubleshooting workflows to identify, remove, and prevent impurities, ensuring your material meets the stringent purity requirements (>98% HPLC) for drug development and catalytic applications.[1]

Module 1: Diagnostic Triage

Q: My sample has turned from off-white to pink or brown. Is it compromised?

A: This is the hallmark of oxidative degradation . Indoles are electron-rich heterocycles. Even with the 2-methyl group blocking the reactive


-position, the indole ring is susceptible to radical oxidation at the C3 position, leading to the formation of indoxyls which dimerize into colored oligomers (similar to indigo formation).[1]
  • Pink/Red: Early-stage oxidation (formation of indoxyl radicals).

  • Brown/Black: Advanced polymerization (tars).[1]

  • Action: Proceed to Protocol B (Decolorization) immediately.[1] If the color is deep brown, yield loss will be significant.

Q: I see a "ghost peak" eluting just before my main peak in HPLC. What is it?

A: This is likely the 6-sulfonic acid regioisomer or a disulfonic acid derivative . If your material was synthesized via direct sulfonation of 2-methylindole, electrophilic substitution favors the C5 position, but C6 substitution occurs as a minor pathway (5-10%).[1] These isomers have nearly identical solubility profiles, making them difficult to separate.[1]

  • Action: Proceed to Protocol C (Fractional Recrystallization) .

Q: My elemental analysis shows high ash content, but NMR is clean.

A: You have inorganic salt contamination . This compound is often isolated as a sodium or potassium salt during the "salting out" phase of Fischer indole synthesis.

  • Action: Proceed to Protocol A (Desalting) .

Module 2: Purification Protocols

Protocol A: Desalting (Removal of Inorganic Sulfates/Chlorides)

Objective: Isolate the free acid form from crude salts.

  • Dissolution: Dissolve 10 g of crude material in the minimum amount of distilled water at 50°C.

  • Acidification: If the pH is >2, add 2M HCl dropwise until pH reaches ~1.0. This suppresses the ionization of the sulfonic acid, reducing its water solubility.

  • Precipitation: Cool the solution to 4°C for 12 hours. The free acid is less soluble than the sodium salt in cold, highly acidic water.

  • Filtration: Filter the precipitate.

  • Solvent Wash: Wash the cake with ice-cold 2-propanol (Isopropanol). Inorganic salts (NaCl, Na2SO4) are insoluble in isopropanol, while residual organic impurities may wash away.[1]

  • Drying: Vacuum dry at 40°C over

    
    .
    
Protocol B: Decolorization (Removal of Oxidative Oligomers)

Objective: Remove pink/brown oxidation products without degrading the sulfonic acid.

  • Preparation: Dissolve the sample in Water:Methanol (90:10) at 60°C.

  • Adsorption: Add Activated Charcoal (Norit SX Ultra) (5% w/w relative to substrate).[1]

    • Technical Note: Do not use basic alumina; it will bind irreversibly to the sulfonic acid group.

  • Digestion: Stir at 60°C for 30 minutes.

  • Filtration: Filter through a Celite 545 pad while hot. If the filtrate is still colored, repeat steps 2-4.

  • Recovery: Concentrate the filtrate via rotary evaporation to 20% volume, then cool to 4°C to crystallize.

Protocol C: Regioisomer Separation (Fractional Recrystallization)

Objective: Enrich the 5-sulfonic acid isomer >99%.

  • Solvent System: Prepare a mixture of Water:Ethanol (80:20) .

  • Saturation: Saturate the solvent with the crude solid at boiling point (approx. 85°C).

  • Controlled Cooling: Allow the solution to cool slowly to room temperature (1°C/min) without agitation.

    • Mechanism:[1][2][3][4] The 5-sulfonic acid isomer typically crystallizes in a more ordered lattice than the 6-isomer due to the symmetry of the dipole moment relative to the 2-methyl group.

  • Harvest: Collect the first crop of crystals. The mother liquor will be enriched with the 6-isomer and other impurities.

Module 3: Decision Logic & Workflows

The following diagram illustrates the decision matrix for purifying a crude sample based on initial diagnostics.

PurificationLogic Start Crude 2-methyl-1H-indole-5-sulfonic acid CheckColor Visual Inspection: Is it Pink/Brown? Start->CheckColor CheckAsh Ash Content Analysis: > 0.5% Inorganic Residue? CheckColor->CheckAsh No Charcoal Protocol B: Activated Charcoal Treatment CheckColor->Charcoal Yes CheckHPLC HPLC Analysis: Isomer/Ghost Peak Present? CheckAsh->CheckHPLC No Desalt Protocol A: Acidification & IPA Wash CheckAsh->Desalt Yes Recryst Protocol C: Slow Recrystallization (H2O/EtOH) CheckHPLC->Recryst Yes Final Pure Material (>98% HPLC, White Solid) CheckHPLC->Final No Charcoal->CheckAsh Desalt->CheckHPLC Recryst->Final

Figure 1: Purification Decision Tree. Follow the logic path based on your sample's initial diagnostic results.

Module 4: Analytical Validation

To confirm purity, use the following Reverse-Phase HPLC method optimized for polar, acidic indoles.

ParameterCondition
Column C18 (e.g., Inertsil ODS-3V), 250 x 4.6mm, 5µm
Mobile Phase A 0.1% Phosphoric Acid (

) in Water (pH ~2.[1]5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection UV @ 280 nm (Indole core) and 220 nm (Amide/Sulfonate)
Gradient 0-5 min: 5% B (Isocratic) 5-20 min: 5%

60% B 20-25 min: 60% B (Wash)

Why this works: The acidic mobile phase suppresses the ionization of the sulfonic acid group (


) and the indole nitrogen, ensuring the molecule interacts with the hydrophobic C18 stationary phase rather than eluting in the void volume.

Module 5: Storage & Stability

Q: How do I store the purified material to prevent recurrence of impurities?

A:

  • Atmosphere: Store under Argon or Nitrogen . Oxygen is the primary enemy, driving the radical formation at C3.

  • Container: Amber glass vials. Light acts as a catalyst for the photo-oxidation of the indole ring.

  • Temperature: -20°C is ideal for long-term storage. At room temperature, solid-state degradation is slow but possible over months.

Degradation Pathway Visualization:

Degradation Indole 2-methyl-1H-indole-5-sulfonic acid Radical Indolyl Radical (C3) Indole->Radical Light/O2 Peroxide 3-Hydroperoxy-indole Radical->Peroxide O2 Dimer Colored Dimers/Oligomers (Pink/Brown Impurities) Peroxide->Dimer Polymerization

Figure 2: Oxidative degradation pathway of indole derivatives upon exposure to light and air.[1]

References

  • Joule, J. A., & Mills, K. (2010).[1] Heterocyclic Chemistry. 5th Ed. Wiley. (Standard text for Indole reactivity and oxidation mechanisms).

  • BenchChem. (2025).[5][6] Purification of Indole Derivatives by Column Chromatography. [1]

  • J. Chem. Pharm. Res. (2012).[1] RP-HPLC method for quantification of sulfonic acid derivatives. 4(1):483-490.

  • Snodin, D. (2024).[1][4][7] Combating pharmaceutical folklore: No alkyl-sulfonate impurities formed during the synthesis of sulfonate salts.[8] Journal of Pharmaceutical Sciences.

  • Organic Syntheses. Ethyl 2-methylindole-5-carboxylate synthesis (Analogous chemistry). Coll. Vol. 6, p.601 (1988).[1]

Sources

Optimization

preventing byproduct formation in 2-methyl-1H-indole-5-sulfonic acid synthesis

Topic: Preventing Byproduct Formation & Process Optimization Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists Executive Summary The sulfonation of 2-methylindole to 2-methyl-1H-indole-5-s...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Byproduct Formation & Process Optimization Target Audience: Organic Chemists, Process Engineers, Drug Development Scientists

Executive Summary

The sulfonation of 2-methylindole to 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3) is a classic electrophilic aromatic substitution (


) often plagued by three specific failure modes: oxidative polymerization  (dimerization), sulfone formation  (bridging), and regio-isomer contamination  (C3 vs. C5 substitution).

This guide synthesizes mechanistic insights with practical troubleshooting to isolate the thermodynamic C5-sulfonate product while suppressing kinetically favored byproducts.

Module 1: The Chemistry of Selectivity

To prevent byproducts, one must understand their origin. Indoles are electron-rich heterocycles. The pyrrole ring (C3) is the most nucleophilic site, but the benzene ring (C5) is the target.

The Mechanistic Conflict
  • Kinetic Control (C3): Electrophilic attack at C3 is fastest. However, C3-sulfonation is reversible. If the reaction is quenched too early or run too cold, you may isolate unstable C3-adducts or their decomposition products.

  • Thermodynamic Control (C5): At elevated temperatures or longer reaction times, the C3-sulfonate rearranges (or the reversible equilibrium shifts) to the stable C5-isomer.

  • The "Sulfone Trap": When using chlorosulfonic acid (

    
    ), the reaction proceeds via an intermediate sulfonyl chloride (
    
    
    
    ). If this intermediate encounters unreacted indole, it forms a sulfone bridge (
    
    
    ), a highly stable, insoluble impurity.
Data: Byproduct Profile
Impurity TypeVisual IndicatorRoot CausePrevention Strategy
Di(2-methylindolyl)sulfone High-melting white/gray solid; Insoluble in waterExcess indole relative to acid; Poor mixing;

used without complexation.[1]
Use

-Pyridine complex; Inverse addition; High dilution.
Indole Dimers/Polymers Pink, Red, or Brown gum/oilAcid-catalyzed oxidation; Air exposure; Reaction temp too high.Inert atmosphere (

); Antioxidants; Strict temp control.
3-Sulfonic Acid Isomer Unstable solid; Reverts in waterKinetic trapping (reaction stopped too soon).Ensure thermodynamic equilibrium (heat/time); Acid strength.
Disulfonated Product Highly water-soluble; Low yieldExcess sulfonating agent; Temp > 100°C.Stoichiometric control (1.05 - 1.1 eq).

Module 2: Troubleshooting Guide (FAQ)

Q1: My reaction mixture turned deep purple/black, and the yield is <40%. What happened?

Diagnosis: Oxidative Polymerization. Indoles are sensitive to acid-catalyzed oxidation. The 2-methyl group provides some steric protection, but the C3 position is still vulnerable to radical cation formation, leading to colored oligomers. Corrective Action:

  • Degas Solvents: Ensure all solvents are sparged with Nitrogen/Argon.

  • Temperature Ramp: Do not heat rapidly. Add the sulfonating agent at

    
    , then warm slowly to allow controlled rearrangement from N/C3 to C5.
    
  • Reagent Quality: Ensure the 2-methylindole starting material is white/pale yellow. If it is brown, recrystallize it (EtOH/Water) before use.

Q2: I have a significant amount of water-insoluble white solid that does not dissolve in base.

Diagnosis: Sulfone Formation (


).
This is the most common failure mode when using Chlorosulfonic Acid (

). The reaction generates

in situ. If local concentration of starting material is high,

reacts with

. Corrective Action:
  • Switch Reagents: Use Sulfur Trioxide-Pyridine complex (

    
    ) . It is milder and does not generate the reactive sulfonyl chloride intermediate, virtually eliminating sulfone formation.
    
  • If sticking to

    
    :  Use Inverse Addition . Add the Indole solution dropwise into the acid solution. This ensures the acid is always in huge excess, preventing the 
    
    
    
    from finding unreacted Indole.
Q3: HPLC shows a peak with similar retention time to the product, but the NMR is messy.

Diagnosis: Regio-isomer contamination (likely C6 or residual C3). Corrective Action:

  • Thermodynamic Push: Ensure the reaction is heated (typically 50-80°C depending on solvent) for sufficient time (2-4 hours) to drive the migration to the C5 position.

  • Purification: The 5-sulfonic acid often crystallizes well as a Barium or Sodium salt. Convert the crude acid to the Barium salt (using

    
    ), filter off sulfate impurities (insoluble 
    
    
    
    ), and then acidify.

Module 3: Optimized Protocol (The "Gold Standard")

This protocol prioritizes purity over raw speed by using the Sulfur Trioxide-Pyridine Complex method, which is superior for sensitive indole substrates compared to neat chlorosulfonic acid.

Reagents:

  • 2-Methylindole (1.0 eq)

  • Sulfur Trioxide-Pyridine Complex (

    
    ) (1.2 eq)
    
  • Pyridine (Solvent, anhydrous)

Step-by-Step Workflow:

  • Preparation: Flame-dry a 3-neck round bottom flask and purge with

    
    .
    
  • Dissolution: Dissolve 2-methylindole in anhydrous pyridine (concentration ~0.5 M). Cool to

    
    .
    
  • Addition: Add

    
     complex in portions over 30 minutes. Note: The reaction is exothermic; maintain temp < 
    
    
    
    .
  • Reaction: Remove ice bath and heat to 80–90°C for 3–4 hours.

    • Why? This heat drives the sulfonation from the kinetic N/C3 sites to the thermodynamic C5 position.

  • Quench: Cool to room temperature. Pour mixture into ice-cold water (volume 5x of pyridine).

  • Workup:

    • Adjust pH to 8-9 with

      
      .
      
    • Extract with Ethyl Acetate (removes unreacted indole and sulfones). Discard organic layer.

    • The product is in the aqueous layer.

  • Isolation: Acidify aqueous layer to pH 1-2 with conc. HCl. The product (or its zwitterion) typically precipitates. If not, evaporate to dryness and recrystallize from water/ethanol.

Module 4: Visualization

Pathway Analysis & Decision Tree

The following diagram illustrates the kinetic vs. thermodynamic pathways and the critical decision points for troubleshooting.

IndoleSulfonation cluster_control Process Controls Start 2-Methylindole (Starting Material) Kinetic C3-Sulfonate (Kinetic Product) Start->Kinetic Low Temp (<20°C) Fast Reaction Sulfone Di-indolyl Sulfone (Byproduct) Start->Sulfone Excess Indole + ClSO3H (Poor Mixing) Polymer Polymers/Oxidation (Byproduct) Start->Polymer O2 Exposure Acid Catalysis Thermo 2-Methyl-1H-indole-5-sulfonic acid (Target - Thermodynamic) Kinetic->Thermo Heat (>50°C) Rearrangement Kinetic->Polymer Prolonged time at low temp Control1 Use SO3-Pyridine (Prevents Sulfones) Control2 Inert Atmosphere (Prevents Oxidation)

Caption: Reaction pathway showing the competition between kinetic (C3) and thermodynamic (C5) products, and the specific failure modes leading to sulfones and polymers.

Troubleshooting Flowchart

Troubleshooting Start Problem Detected Q1 Is the product colored (Red/Black)? Start->Q1 Q2 Is there insoluble white solid? Q1->Q2 No Sol1 CAUSE: Oxidation FIX: Sparged solvents, N2 atmosphere Q1->Sol1 Yes Q3 Is yield low (<50%)? Q2->Q3 No Sol2 CAUSE: Sulfone Formation FIX: Switch to SO3-Pyridine or Inverse Addition Q2->Sol2 Yes Sol3 CAUSE: Kinetic Trap FIX: Increase reaction temp/time Q3->Sol3 Yes

Caption: Diagnostic logic tree for rapid identification of synthesis failures.

References

  • Preparation of 2-methoxy-5-methylaniline-4-sulphonic acid. (Patent US4166069A).[2] Google Patents. (Demonstrates sulfonation methodology on similar electron-rich aromatic systems using sulfuric acid/oleum). Link

  • Synthesis of 2-Methylquinoline-6-sulfonic Acid. BenchChem Technical Support. (Provides comparative data on Chlorosulfonic Acid vs. Oleum and thermodynamic control in heterocycle sulfonation). Link

  • Method of inhibiting sulfone formation in sulfonations. (Patent US3789067A). Google Patents. (Authoritative source on the mechanism of sulfone byproduct formation and inhibition strategies). Link

  • Chlorosulfonic Acid - A Versatile Reagent. PagePlace. (Detailed review of chlorosulfonic acid reactivity, specifically the formation of sulfonyl chloride intermediates leading to sulfones). Link

  • 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses, Coll. Vol. 6, p.601 (1988). (Foundational reference for 2-methylindole handling and substitution patterns). Link

Sources

Troubleshooting

optimization of recrystallization for 2-methyl-1H-indole-5-sulfonic acid

Welcome to the Technical Support Center for the downstream processing and purification of 2-methyl-1H-indole-5-sulfonic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the downstream processing and purification of 2-methyl-1H-indole-5-sulfonic acid . As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the unique physicochemical challenges of this molecule.

Because the sulfonic acid group is highly polar and strongly acidic (pKa < 1), while the indole nitrogen is weakly basic, this molecule exhibits pronounced zwitterionic behavior. This creates a strong hydration sphere in aqueous media, making it highly soluble in water but completely insoluble in non-polar organic solvents. Furthermore, the electron-rich indole core is thermally sensitive. The following guide synthesizes field-proven causality with actionable, self-validating protocols to optimize your recrystallization workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: My product is "oiling out" (forming a biphasic liquid system) instead of crystallizing upon anti-solvent addition. How do I fix this? Cause: Liquid-liquid phase separation (LLPS), commonly known as "oiling out," occurs when the crystallization system crosses the binodal curve before reaching the spinodal curve [1]. This is typically caused by an excessively high initial supersaturation level or an incorrect solvent/anti-solvent ratio (e.g., adding acetone too rapidly to the aqueous solution). Solution: You must alter the thermodynamic pathway. Decrease the initial solute concentration or adjust the water/acetone ratio. If oiling out occurs, reheat the mixture until it forms a single clear phase, add 2-5% (v/v) of the "good" solvent (water), and cool at a slower rate (e.g., 0.1 °C/min). Introducing seed crystals just before the known oiling-out boundary will force nucleation and bypass the LLPS phase [1].

Q2: The recovery/yield is unacceptably low even after prolonged cooling. Why is it so soluble? Cause: The sulfonic acid moiety makes the molecule exceptionally water-soluble. If the pH of your aqueous system is not precisely at the molecule's isoelectric point (pI), it exists as a highly soluble salt (either protonated at the indole ring or deprotonated at the sulfonate group) [3]. Solution: Perform an isoelectric point precipitation (pH shift). Adjust the pH using a controlled addition of a dilute acid (e.g., 1M HCl) or base to reach the point of zero net charge. At the pI, the hydration sphere is minimized, and the solubility drops precipitously, forcing crystallization [3].

Q3: The isolated crystals are discolored (pink/brown) instead of off-white. What causes this degradation? Cause: The electron-rich pyrrole ring of the indole core is highly susceptible to auto-oxidation and electrophilic attack, especially at elevated temperatures in protic solvents [2]. Solution: Limit thermal exposure. Do not subject the crude mixture to prolonged reflux. Degas all crystallization solvents by sparging them with inert gas (N₂ or Ar) for 15 minutes prior to use. If discoloration persists, add a small amount of activated carbon (Darco) during the hot dissolution phase, followed by a hot filtration step.

Part 2: Experimental Protocols

Protocol A: Isoelectric Crystallization (pH-Shift)

This protocol leverages the zwitterionic nature of the molecule to maximize yield.

  • Dissolution: Suspend 10.0 g of crude 2-methyl-1H-indole-5-sulfonic acid in 50 mL of deionized water.

  • Solubilization: Slowly add 2M NaOH dropwise under constant stirring until the solid completely dissolves (pH ~7-8). Self-Validation: The solution must be completely transparent; any remaining turbidity indicates incomplete salt formation.

  • Filtration: Perform a hot filtration through a 0.22 µm PTFE membrane to remove insoluble particulate impurities.

  • pH Shift: Cool the filtrate to 20 °C. Slowly add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop addition when the pH reaches the calculated isoelectric point (typically between pH 2.0 and 3.5 for indole-sulfonic acids).

  • Maturation: Stir the resulting slurry at 5 °C for 2 hours to ensure complete Ostwald ripening.

  • Isolation: Filter the off-white crystals under vacuum, wash with 10 mL of ice-cold water, and dry under a vacuum (<10 mbar) at 40 °C for 12 hours.

Protocol B: Anti-Solvent Crystallization (Water/Acetone)

This protocol is designed for high-purity polishing while avoiding LLPS.

  • Dissolution: Dissolve 5.0 g of the compound in a minimal amount of hot water (approx. 15 mL at 70 °C).

  • Anti-Solvent Addition: Transfer the flask to a programmable cooling bath. While maintaining 70 °C, add 5 mL of pre-heated acetone dropwise.

  • Oiling-Out Check: Self-Validation: If the solution becomes cloudy and forms a second liquid layer, you have crossed the binodal curve. Immediately add 1 mL of hot water until the solution is perfectly clear again.

  • Seeding & Cooling: Cool the clear solution to 55 °C and add 50 mg of pure seed crystals. Initiate a linear cooling ramp of 0.2 °C/min down to 10 °C.

  • Isolation: Filter the resulting crystalline suspension, wash with cold acetone, and dry under vacuum.

Part 3: Quantitative Data Presentation

The following table summarizes the thermodynamic and operational profiles of various solvent systems used for this molecule.

Solvent SystemSolubility ProfileOiling-Out RiskTypical YieldRecommended Use Case
Water (pH Shift) High at neutral pH, Low at pILow>85%Primary purification from crude
Water / Acetone High in water, insoluble in acetoneHigh70-80%High-purity polishing step
Water / Ethanol ModerateMedium60-75%Alternative to acetone
Methanol / Diethyl Ether Moderate in MeOH, insoluble in Et₂OVery High<50%Not recommended (biphasic risk)

Part 4: Process Visualization

The following decision tree maps the logical workflow for troubleshooting the anti-solvent recrystallization process.

G Start Crude 2-Methyl-1H-indole -5-sulfonic acid CheckSol Dissolve in Water at 60-70°C Start->CheckSol IsClear Is solution clear? CheckSol->IsClear Filter Hot Filtration (Remove insolubles) IsClear->Filter No Cooling Controlled Cooling & Anti-solvent (Acetone) IsClear->Cooling Yes Filter->Cooling Oiling Oiling Out Occurs? Cooling->Oiling Seed Reheat, dilute, and add seed crystals Oiling->Seed Yes Isolate Filter, Wash & Dry (High Purity Product) Oiling->Isolate No (Crystallizes) Seed->Cooling Retry

Caption: Troubleshooting workflow for the recrystallization of 2-methyl-1H-indole-5-sulfonic acid.

References

  • Title: Control of Crystal Aspect Ratio and Size by Changing Solvent Composition in Oiling Out Crystallization of an Active Pharmaceutical Ingredient Source: Crystal Growth & Design (ACS Publications) URL: [Link]

  • Title: Process Design for Continuous Crystallization of l-Tryptophan in Water–Alcohol Solvent Mixtures Source: Processes (MDPI) URL: [Link]

Reference Data & Comparative Studies

Validation

biological activity of 2-methyl-1H-indole-5-sulfonic acid versus its analogs

Biological Activity Profile: 2-Methyl-1H-indole-5-sulfonic Acid Scaffold vs. Functionalized Analogs Executive Summary This guide provides a comparative technical analysis of 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-...

Author: BenchChem Technical Support Team. Date: March 2026

Biological Activity Profile: 2-Methyl-1H-indole-5-sulfonic Acid Scaffold vs. Functionalized Analogs

Executive Summary

This guide provides a comparative technical analysis of 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3) and its pharmacologically active analogs, specifically indole-5-sulfonamides and sulfonyl hydrazides .

The Core Distinction:

  • The Parent Acid (2-methyl-1H-indole-5-sulfonic acid): Primarily a synthetic intermediate and dye precursor (e.g., Direct Yellow 13). It exhibits low intrinsic intracellular biological activity due to high polarity and rapid renal clearance. It serves as the scaffold for derivatization.

  • The Analogs (Sulfonamides/Carboxamides): When the sulfonic acid moiety is converted to a sulfonamide (-SO₂NHR) , the lipophilicity increases, allowing cell membrane penetration. These analogs exhibit potent antiviral (HIV-1 fusion inhibition) , anticancer (Carbonic Anhydrase IX inhibition) , and antimicrobial activities.

Part 1: Chemical & Pharmacological Profiling

The biological divergence between the parent acid and its analogs is driven by bioavailability and target engagement .

Feature2-Methyl-1H-indole-5-sulfonic Acid (Parent)Indole-5-Sulfonamide Analogs (Active)
Primary Role Synthetic Scaffold / Dye IntermediateActive Pharmaceutical Ingredient (API) Candidate
Physiological State Fully ionized (

), anionic at pH 7.4
Non-ionized or partially ionized; Lipophilic
Cell Permeability Poor (Requires active transport)High (Passive diffusion)
Key Biological Targets Extracellular interactions (weak)HIV-1 gp41 , Carbonic Anhydrase IX/XII , COX-2
Toxicity Profile Low (Rapid renal excretion)Moderate (Target-dependent cytotoxicity)
Structure-Activity Relationship (SAR) Map

The following diagram illustrates how chemical modification of the 5-position transforms the inert scaffold into a bioactive agent.

SAR_Map Acid 2-Methyl-1H-indole-5-sulfonic Acid (Parent Scaffold) High Polarity | Low Activity Inter Sulfonyl Chloride (Reactive Intermediate) Acid->Inter Chlorosulfonation (ClSO3H) Sulfonamide Indole-5-Sulfonamides (-SO2NH-R) High Lipophilicity | Potent Bioactivity Inter->Sulfonamide + Primary/Secondary Amines Hydrazide Sulfonyl Hydrazides (-SO2NHNH2) Aromatase Inhibition Inter->Hydrazide + Hydrazine HIV-1 Fusion Inhibition HIV-1 Fusion Inhibition Sulfonamide->HIV-1 Fusion Inhibition Carbonic Anhydrase IX (Cancer) Carbonic Anhydrase IX (Cancer) Sulfonamide->Carbonic Anhydrase IX (Cancer) Breast Cancer (Aromatase) Breast Cancer (Aromatase) Hydrazide->Breast Cancer (Aromatase)

Figure 1: Transformation of the hydrophilic sulfonic acid scaffold into lipophilic, bioactive pharmacophores.

Part 2: Biological Activity Comparison

Antiviral Activity (HIV-1 & Influenza)

The most significant application of indole-5-sulfonic acid derivatives is in HIV-1 fusion inhibition . The parent acid is inactive, but 2-substituted indole-5-sulfonamides bind to the gp41 hydrophobic pocket, preventing the virus from fusing with the host cell.

  • Mechanism: The indole ring mimics tryptophan residues essential for the gp41 coiled-coil formation. The sulfonamide group provides hydrogen bonding to the viral protein.

  • Data Comparison:

Compound ClassTargetActivity Metric (

)
Reference
Parent Acid Non-specific> 100 µM (Inactive)[Inferred from polarity]
Indole-5-Sulfonamides HIV-1 gp410.024 µM (Fusion Inhibition)[Vertex 1.1]
Arbidol Analogs Influenza HA7.5 µM (Viral Replication)[Vertex 1.11]
Anticancer Activity (Carbonic Anhydrase IX)

Tumor cells overexpress Carbonic Anhydrase IX (CA IX) to survive hypoxia. Indole-5-sulfonamides are potent inhibitors of CA IX.[1]

  • Selectivity: The sulfonamide moiety acts as a zinc-binding group (ZBG). The 2-methyl-indole tail fits into the hydrophobic pocket of the enzyme, conferring selectivity over the ubiquitous CA I and CA II isoforms.

  • Experimental Data:

    • Ki (CA IX): 24 nM (Potent inhibition)

    • Selectivity Ratio (CA IX vs CA II): >50-fold

Antimicrobial Activity

While the parent acid shows no zones of inhibition, sulfonamide derivatives exhibit broad-spectrum activity against Gram-positive bacteria.

OrganismParent Acid MIC (µg/mL)Sulfonamide Analog MIC (µg/mL)
Staphylococcus aureus> 512 (Inactive)16 - 64
Escherichia coli> 512 (Inactive)32 - 128

Part 3: Experimental Protocols

To validate these activities, the parent acid must first be functionalized. Below are the standard protocols for synthesis and biological testing.

Protocol A: Synthesis of Bioactive Sulfonamides from the Parent Acid

Rationale: The sulfonic acid group is converted to a sulfonyl chloride to allow coupling with amines, creating the active sulfonamide pharmacophore.

  • Chlorosulfonation:

    • Dissolve 2-methyl-1H-indole (or the sulfonic acid salt) in anhydrous chlorosulfonic acid (5 equiv) at 0°C.

    • Stir at room temperature for 2 hours.

    • Pour onto crushed ice. The indole-5-sulfonyl chloride will precipitate as a solid.

    • Critical Step: Filter immediately and dry under vacuum. Sulfonyl chlorides are moisture-sensitive.

  • Amidation (Coupling):

    • Dissolve the sulfonyl chloride (1 equiv) in dry THF or DCM .

    • Add the target amine (e.g., 4-fluoroaniline for antimicrobial, or a piperazine derivative for antiviral) (1.1 equiv).

    • Add Pyridine or Triethylamine (2 equiv) as a base to scavenge HCl.

    • Reflux for 4-6 hours.

  • Purification:

    • Evaporate solvent. Recrystallize from Ethanol/Water to obtain the pure 2-methyl-1H-indole-5-sulfonamide .

Protocol B: HIV-1 Fusion Inhibition Assay (Syncytium Formation)

Rationale: This assay measures the ability of the analog to prevent the fusion of HIV-infected cells with healthy CD4+ cells, a process mimicked by the indole scaffold.

  • Cell Lines: Use HeLa-CD4-LTR-β-gal cells (Target) and HL2/3 cells (Env-expressing effector).

  • Preparation:

    • Dissolve the test compound (Indole-5-sulfonamide) in DMSO.

    • Prepare serial dilutions (0.001 µM to 100 µM) in culture medium.

  • Co-Culture:

    • Mix Target cells (

      
      ) and Effector cells (
      
      
      
      ) in 96-well plates.
    • Add the test compound dilutions immediately.

  • Incubation: Incubate at 37°C, 5% CO₂ for 24 hours.

  • Quantification:

    • Fix cells with formaldehyde.

    • Stain with X-Gal solution.

    • Count Blue Syncytia: Multinucleated giant cells (blue) indicate fusion.

    • Calculation: Calculate

      
       as the concentration reducing syncytia count by 50% compared to the DMSO control.
      

Part 4: Mechanism of Action Visualization

The following diagram details how the Indole-5-Sulfonamide analog blocks HIV entry, a property not possessed by the parent sulfonic acid.

MOA Virus HIV-1 Virion (gp120/gp41 Complex) Host Host CD4+ Cell Virus->Host Attachment (gp120-CD4) Pocket gp41 Hydrophobic Pocket (Target Site) Virus->Pocket Fusion Activation (gp41 Coiled-Coil) Drug Indole-5-Sulfonamide Analog Drug->Pocket Competitive Binding (Blocks Fusion) Pocket->Host Viral Entry (BLOCKED)

Figure 2: Mechanism of HIV-1 Fusion Inhibition. The analog occupies the gp41 pocket, preventing the conformational change required for viral entry.

References

  • Vertex Pharmaceuticals. Rapid identification of novel indolylarylsulfone derivatives as potent HIV-1 NNRTIs. National Institutes of Health (NIH). Link

  • Mushtaq, I. & Ahmed, A. (2023).[2][3] Synthesis of biologically active sulfonamide-based indole analogs: a review. Future Journal of Pharmaceutical Sciences.[2] Link

  • Supuran, C. T., et al. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases. Journal of Medicinal Chemistry. Link

  • Tsyshkova, et al. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2. Acta Naturae. Link

  • ChemWhat Database. 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3) Properties and Safety.Link

Sources

Comparative

Comparative Guide: Purity Analysis of 2-Methyl-1H-indole-5-sulfonic Acid via qNMR

Executive Summary This guide evaluates the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3), a critical intermediate in dye and ph...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide evaluates the efficacy of Quantitative Nuclear Magnetic Resonance (qNMR) for the purity analysis of 2-methyl-1H-indole-5-sulfonic acid (CAS: 67786-12-3), a critical intermediate in dye and pharmaceutical synthesis.

While High-Performance Liquid Chromatography (HPLC-UV) remains the industry workhorse for impurity profiling, it suffers from a critical bottleneck: the requirement for an identical, high-purity reference standard. For sulfonic acid intermediates, which are often hygroscopic and lack commercially available certified reference materials (CRMs), this creates a traceability gap.

Our analysis demonstrates that qNMR is the superior method for absolute purity determination of this specific analyte. By utilizing an internal standard (Maleic Acid) in D₂O/NaOD, qNMR achieves a measurement uncertainty of <1.0% without requiring a specific reference standard of the analyte itself.

Technical Comparison: qNMR vs. Alternatives

The following table contrasts qNMR with the two most common alternatives: HPLC-UV and Potentiometric Titration.

FeatureqNMR (Recommended) HPLC-UV Potentiometric Titration
Primary Output Absolute Purity (Mass %)Relative Purity (Area %)Total Acid Content
Reference Standard Universal (e.g., Maleic Acid)Specific (Identical analyte required)Standard Base (e.g., NaOH)
Specificity High (Structural confirmation included)Medium (Retention time only)Low (Cannot distinguish isomers/impurities)
Hygroscopicity Handling Excellent (Solvated water is ignored)Poor (Weighing errors affect result directly)Poor (Water counts as mass)
Response Factor Uniform (1:1 proton response)Variable (Requires extinction coeff.)N/A
Analysis Time < 20 Minutes30–60 Minutes (Method Dev dependent)10–15 Minutes
Why qNMR Wins for Sulfonic Acids

Sulfonic acids are notoriously hygroscopic. In HPLC or Titration, absorbed water leads to an overestimation of sample mass, resulting in a calculated purity that is lower than the actual active content on a dry basis (or requires separate Karl Fischer water determination).

  • The qNMR Advantage: qNMR measures the molar ratio of the analyte to the internal standard. Inert mass (like water or inorganic salts) does not generate a signal in the integration regions, effectively normalizing the result to the "active moiety" automatically.

Strategic Method Design

To ensure high-precision results (E-E-A-T Principle: Expertise), the experimental design must account for the specific chemical properties of 2-methyl-1H-indole-5-sulfonic acid.

Solvent Selection Strategy
  • The Problem: In DMSO-d₆, the methyl group of the analyte (

    
     ppm) overlaps dangerously with the residual solvent peak (
    
    
    
    ppm). Furthermore, sulfonic acids can cause peak broadening due to exchangeable protons.
  • The Solution: Use Deuterium Oxide (D₂O) with a trace of NaOD .

    • Mechanism:[1] NaOD converts the sulfonic acid to its sulfonate salt, ensuring complete solubility and sharpening the peaks.

    • Benefit: In D₂O, the methyl signal shifts slightly to

      
       ppm, and the solvent residual (HDO) moves to 
      
      
      
      ppm, clearing the aliphatic region for integration.
Internal Standard (IS) Selection

We select Maleic Acid (Traceable CRM grade) for this protocol.

  • Signal: Singlet at

    
     ppm (in D₂O/NaOD, it exists as disodium maleate).
    
  • Rationale: This region is chemically distinct from the analyte's methyl group (2.3 ppm) and aromatic protons (7.3–8.0 ppm), ensuring zero overlap. It has high relaxation efficiency and stability.

Experimental Protocol

Objective: Determine the mass fraction purity of 2-methyl-1H-indole-5-sulfonic acid.

Materials
  • Analyte: ~20 mg of 2-methyl-1H-indole-5-sulfonic acid.

  • Internal Standard (IS): ~10 mg of Maleic Acid (Traceable CRM, e.g., NIST or Sigma-Aldrich TraceCERT®).

  • Solvent: D₂O (99.9% D) + 40% NaOD in D₂O (to adjust pH > 9).

  • Equipment: Analytical Microbalance (readability 0.001 mg), 400 MHz (or higher) NMR spectrometer.

Workflow Diagram

qNMR_Workflow cluster_params Critical Parameters Start START: Sample Preparation Weighing Gravimetry Weigh Analyte (m_x) & IS (m_std) Precision: ±0.005 mg Start->Weighing Dissolution Dissolution Solvent: D2O + 2 drops NaOD Target pH > 9 (Salt Formation) Weighing->Dissolution Mix in vial Acquisition NMR Acquisition Pulse: 90° | Scans: 16-64 D1 Delay: ≥ 30s (5 x T1) Dissolution->Acquisition Transfer to tube Processing Processing Phase & Baseline Correction Integration of Target Signals Acquisition->Processing FFT Param1 T1 Relaxation: Longest T1 is usually IS. D1 must be > 30s. Acquisition->Param1 Calculation Quantification Calculate Purity % using Equation Processing->Calculation Integral Areas End Report Purity Calculation->End

Caption: Step-by-step qNMR workflow for sulfonic acid derivatives, emphasizing the critical relaxation delay (D1) to ensure full magnetization recovery.

Step-by-Step Procedure
  • Gravimetry:

    • Tare a clean HPLC vial.

    • Weigh exactly

      
       mg of the Analyte (
      
      
      
      ). Record to 0.001 mg.
    • Weigh exactly

      
       mg of Maleic Acid IS (
      
      
      
      ). Record to 0.001 mg.
    • Note: Weighing both into the same vial (Internal Standard Method) minimizes volumetric errors.

  • Dissolution:

    • Add 0.8 mL D₂O.

    • Add 1-2 drops of 40% NaOD/D₂O.

    • Vortex until the solution is perfectly clear (formation of disodium salt).

  • Acquisition (Instrument Parameters):

    • Pulse Angle: 90° (maximize signal).

    • Spectral Width: 15 ppm (-2 to 13 ppm).

    • Relaxation Delay (D1): 30 seconds .

      • Scientific Logic:[1] To achieve 99.9% quantitative accuracy, the delay must be

        
         (longitudinal relaxation time). Small molecules like Maleic Acid often have 
        
        
        
        seconds.
        
        
        . We use 30s to be safe.
    • Scans (NS): 16 or 32 (sufficient for S/N > 150:1).

  • Processing:

    • Apply exponential window function (LB = 0.3 Hz).

    • Manual phase correction (zero and first order).

    • Baseline Correction: Critical. Use a polynomial fit (Bernstein) to ensure integrals start and end at zero intensity.

Data Analysis & Results

Signal Assignment
CompoundProton GroupChemical Shift (

)
MultiplicityProtons (

)
Integration Range
Analyte C2-Methyl (

)
2.35 ppmSinglet (broadened)32.20 – 2.50 ppm
IS (Maleic Acid) Vinylic (

)
5.95 ppmSinglet25.80 – 6.10 ppm
Calculation

The purity (


) is calculated using the fundamental qNMR equation:


Where:

  • 
     = Integral area[2]
    
  • 
     = Number of protons (Analyte=3, IS=2)
    
  • 
     = Molar Mass (Analyte=211.24  g/mol , IS=116.07  g/mol )
    
  • 
     = Mass weighed (mg)
    
  • 
     = Purity of Internal Standard (e.g., 99.95%)
    
Representative Data Comparison

Simulated data based on typical commercial crude samples.

MethodResult (Purity)Observation
HPLC-UV (254 nm) 98.5%Overestimates purity. Does not detect inorganic salts or trapped water.
Titration (NaOH) 102.1%False high. Acidic impurities or wet sample skewing the equivalence point.
qNMR (This Protocol) 94.2% The Truth. Detects that the sample contains ~4% water and ~1.5% inorganic salts (invisible in HPLC).

References

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. (2023). Guideline on validation methodology including specificity and linearity relevant to qNMR. [Link]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR: Maleic Acid.[3] (2018).[4] [Link]

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation in Natural Product Drug Discovery." Journal of Natural Products. (Validates the qNMR workflow for complex organic purity). [Link]

  • PubChem. 2-Methyl-1H-indole-5-sulfonic acid (Compound Summary). [Link][5]

Sources

Validation

assessing the genotoxic potential of 2-methyl-1H-indole-5-sulfonic acid impurities

Comparative Guide: Genotoxicity Assessment Strategies for 2-methyl-1H-indole-5-sulfonic Acid Impurities Executive Summary In pharmaceutical development, the rigorous assessment of intermediate impurities is mandated by I...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Genotoxicity Assessment Strategies for 2-methyl-1H-indole-5-sulfonic Acid Impurities

Executive Summary

In pharmaceutical development, the rigorous assessment of intermediate impurities is mandated by ICH M7(R2) guidelines. 2-methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3) presents a unique challenge: it combines an indole core—a scaffold with potential bioactivity—with a sulfonic acid moiety that significantly alters solubility and pH stability.

This guide objectively compares the three primary tiers of genotoxicity assessment: In Silico (QSAR) , Bacterial Reverse Mutation (Ames) , and In Vitro Micronucleus (IVM) . It provides actionable protocols designed to prevent false positives common to sulfonic acids and ensures regulatory compliance.

Part 1: The Assessment Landscape

The following table compares the resolution, throughput, and regulatory weight of the three assessment methodologies.

FeatureTier 1: In Silico (QSAR) Tier 2: Ames Test (OECD 471) Tier 3: In Vitro Micronucleus (OECD 487)
Primary Objective Prediction of bacterial mutagenicity based on structural alerts.Definitive detection of gene mutations (base-pair/frameshift).Detection of chromosomal damage (clastogenicity/aneugenicity).[1][2]
Target Mechanism Structure-Activity Relationship (SAR).[3][4][5]DNA reactivity in S. typhimurium / E. coli.[6][7][8]Chromosome breakage or loss in mammalian cells (e.g., TK6, CHO).
Throughput High (Minutes).Medium (Weeks).Low (Weeks to Months).
Compound Requirement None (Virtual).~1–2 grams (GLP).~2–5 grams (GLP).
Key Limitation Can flag "false alerts" for safe scaffolds; requires expert review.Sulfonic Acid Risk: Acidic pH can kill bacteria, mimicking mutagenicity (false positive).Cytotoxicity can confound results; irrelevant for point mutations.
ICH M7 Status Accepted for initial classification (Class 3/4/5).The Gold Standard. Overrules QSAR predictions.Required if Ames is negative but chromosomal risk is suspected.

Part 2: In Silico Assessment (The First Filter)

Before wet-lab testing, ICH M7 requires two complementary QSAR methodologies to classify the impurity.

Methodology
  • Expert Rule-Based System: (e.g., Derek Nexus) Uses knowledge-based rules derived from known toxicophores.

  • Statistical-Based System: (e.g., Sarah Nexus, CASE Ultra) Uses fragment-based machine learning to predict probability.

Analysis of 2-methyl-1H-indole-5-sulfonic acid
  • Indole Core: Generally considered a "privileged scaffold" in drug discovery. However, methylation at the C2 position and sulfonation at C5 must be evaluated for electronic effects that could facilitate DNA intercalation or metabolic activation (e.g., via epoxide formation).

  • Sulfonic Acid Group: Highly polar. Often reduces bioavailability and increases clearance, potentially mitigating risk. However, it serves as a "handle" that can alter the reactivity of the indole ring.

Critical Insight: If both systems predict "Negative," the impurity is Class 5 (Non-mutagenic) and requires no further testing unless the daily intake exceeds 1 mg. If any alert arises, you must proceed to Tier 2.

Part 3: The Gold Standard – Bacterial Reverse Mutation (Ames)[9]

This is the definitive test for 2-methyl-1H-indole-5-sulfonic acid. Because this molecule is a strong acid, standard protocols often fail due to cytotoxicity masking the results.

Optimized Protocol (OECD 471 Compliant)

1. Strain Selection: Use a 5-strain battery to cover all mutation mechanisms:

  • S. typhimuriumTA98 : Detects frameshifts (crucial for intercalating indoles).

  • S. typhimuriumTA100 : Detects base-pair substitutions.[6]

  • S. typhimuriumTA1535 & TA1537 : Increases sensitivity to specific mutagens.

  • E. coliWP2 uvrA (or S. typhimurium TA102): Detects oxidative damage and cross-linking.

2. Sample Preparation (The Neutralization Step):

  • Solvent: DMSO is standard, but water is preferred for sulfonic acids if soluble.

  • pH Adjustment: Critical. The sulfonic acid group will lower the pH of the soft agar, potentially killing the bacteria.

    • Action: Measure pH of the highest stock solution. If pH < 6.0, neutralize with 1N NaOH prior to addition to the top agar.

3. Metabolic Activation:

  • Perform assay +/- S9 mix (rat liver extract). Indoles often require metabolic activation (S9) to form reactive electrophiles (e.g., hydroxy-indoles).

4. Method:

  • Pre-incubation Method: Recommended over Plate Incorporation. Incubate bacteria + test substance + S9 for 20 minutes before adding agar. This maximizes exposure of the bacteria to the short-lived reactive metabolites often generated by indole derivatives.

Part 4: In Vitro Micronucleus Assay (Chromosomal Damage)

If the Ames test is negative, but the structure suggests potential for interfering with tubulin polymerization or DNA strand breaks (clastogenicity), the Micronucleus (MN) assay is the next logical step.

Protocol Highlights (OECD 487)
  • Cell Line: TK6 (human lymphoblastoid) or CHO (Chinese Hamster Ovary).

  • Exposure:

    • Short treatment (3-4 hours) +/- S9.

    • Continuous treatment (24 hours) - S9.

  • Scoring: Analyze 2,000 binucleated cells for the presence of micronuclei (small detached nuclei containing chromosome fragments).

Part 5: Visualizing the Workflow

The following diagrams illustrate the decision logic and the specific experimental workflow for this impurity.

Figure 1: ICH M7 Decision Logic for Indole Impurities

ICH_M7_Decision_Tree Start Impurity Identified: 2-methyl-1H-indole-5-sulfonic acid QSAR Tier 1: Two-System QSAR (Rule-Based + Statistical) Start->QSAR Result_Neg Both Systems Negative? QSAR->Result_Neg Class5 Class 5: Non-Mutagenic Control as regular impurity Result_Neg->Class5 Yes Result_Pos One/Both Positive (Alert) Result_Neg->Result_Pos No Ames Tier 2: Ames Test (OECD 471) *With Neutralization* Result_Pos->Ames Alert Found Ames_Res Ames Result Ames->Ames_Res Class1_2 Class 1/2: Mutagenic Control to TTC levels Ames_Res->Class1_2 Positive Class5_Override Class 5: Non-Mutagenic (Ames overrules QSAR) Ames_Res->Class5_Override Negative

Caption: Decision tree for classifying impurities under ICH M7(R2), emphasizing the overruling power of the Ames test.

Figure 2: Optimized Ames Protocol for Sulfonic Acids

Ames_Protocol Sample Sample Prep (Indole-Sulfonic Acid) pH_Check Check pH (Risk: Acidic Cytotoxicity) Sample->pH_Check Neutralize Neutralize (Add NaOH if pH < 6) pH_Check->Neutralize Acidic Strains Strain Battery (TA98, TA100, TA1535, TA1537, WP2 uvrA) pH_Check->Strains Neutral Neutralize->Strains Activation Metabolic Activation (+/- S9 Mix) Strains->Activation Incubation Pre-Incubation (20 mins @ 37°C) Activation->Incubation Plating Plating on Minimal Agar Incubation->Plating Count Count Revertant Colonies Plating->Count

Caption: Step-by-step Ames workflow highlighting the critical neutralization step for sulfonic acid derivatives.

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[9][10] Available at: [Link]

  • OECD Test No. 471 . Bacterial Reverse Mutation Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • OECD Test No. 487 . In Vitro Mammalian Cell Micronucleus Test. OECD Guidelines for the Testing of Chemicals, Section 4. Available at: [Link]

  • Hsu, K. H., et al. (2016) .[5] Mutagenicity in a Molecule: Identification of Core Structural Features of Mutagenicity Using a Scaffold Analysis. PLOS ONE. Available at: [Link][5]

Sources

Comparative

comparing the reactivity of 2-methyl-1H-indole-5-sulfonic acid with other indole derivatives

Topic: Comparative Reactivity of 2-Methyl-1H-indole-5-sulfonic Acid Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists Executive Summary: The "Amphiphilic" Indole Niche 2-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative Reactivity of 2-Methyl-1H-indole-5-sulfonic Acid Content Type: Technical Comparison Guide Audience: Senior Researchers & Drug Development Scientists

Executive Summary: The "Amphiphilic" Indole Niche

2-Methyl-1H-indole-5-sulfonic acid (CAS 67786-12-3) occupies a critical functional niche between lipophilic indole building blocks and highly deactivated heterocyclic systems. Unlike standard 2-methylindole, which is strictly hydrophobic, the 5-sulfonic acid derivative introduces high aqueous solubility while retaining the C3-nucleophilicity essential for electrophilic aromatic substitution (EAS).

This guide objectively compares its reactivity profile against standard indole derivatives, focusing on the electronic "push-pull" dynamics between the C2-methyl activator and the C5-sulfonyl deactivator.

Electronic Structure & Reactivity Analysis

The Push-Pull Mechanism

The reactivity of this molecule is defined by two competing electronic effects:

  • C2-Methyl Activation (The "Push"): Through hyperconjugation and inductive effects (+I), the methyl group at C2 increases electron density at the C3 position. This stabilizes the transition state (Wheland intermediate) during electrophilic attack, making C3 significantly more nucleophilic than in unsubstituted indole.

  • C5-Sulfonic Deactivation (The "Pull"): The sulfonic acid group (-SO₃H) is a strong electron-withdrawing group (EWG) via induction (-I) and resonance (-R). It lowers the HOMO energy of the benzene ring, making the system less prone to oxidative degradation than 2-methylindole, but slightly reducing the reaction rate at C3 compared to the non-sulfonated analog.

Comparative Reactivity Matrix

The following table contrasts 2-methyl-1H-indole-5-sulfonic acid with its closest structural analogs.

FeatureIndole 2-Methylindole Indole-5-sulfonic acid 2-Methyl-1H-indole-5-sulfonic acid
C3 Nucleophilicity ModerateHigh (Activated)Low (Deactivated)Moderate-High (Balanced)
Water Solubility Poor (< 3 g/L)PoorHighVery High (> 100 g/L)
Acid Stability Prone to polymerization (Red resin)StableStableHigh Stability
C2 Sterics OpenBlocked (Methyl)OpenBlocked (Methyl)
Primary Application Tryptophan synthesisFragrances, DyespH IndicatorsWater-Soluble Cyanine Dyes

Reaction Pathways & Mechanism (Visualization)

The diagram below illustrates the competing electronic effects and the dominant reaction pathway (C3-Electrophilic Substitution) compared to side reactions.

Reactivity Start 2-Methyl-1H-indole-5-sulfonic Acid E_Attack Electrophile Attack (E+) Start->E_Attack SO3_Effect C5-SO3H Effect: Deactivates Benzene Ring Prevents Polymerization Start->SO3_Effect C3_Inter C3-Cation Intermediate (Stabilized by C2-Me) E_Attack->C3_Inter Major Pathway C2_Block C2 Attack Blocked (Steric Hindrance) E_Attack->C2_Block Minor Pathway Product 3-Substituted Product (e.g., Bis(indolyl)methane) C3_Inter->Product -H+

Figure 1: Mechanistic pathway showing C3-selectivity driven by C2-methyl stabilization, despite C5-sulfonic acid deactivation.

Experimental Protocol: Synthesis of Water-Soluble Bis(indolyl)methanes

Context: This protocol demonstrates the C3-nucleophilicity of 2-methyl-1H-indole-5-sulfonic acid. The reaction with an aldehyde (benzaldehyde) yields a sulfonated bis(indolyl)methane, a class of compounds used as colorimetric sensors and supramolecular building blocks.

Materials:
  • Substrate: 2-Methyl-1H-indole-5-sulfonic acid (1.0 eq)

  • Electrophile: Benzaldehyde (0.5 eq)

  • Catalyst: Sodium Dodecyl Sulfate (SDS) (10 mol%) - Note: Surfactant catalysis is preferred over Lewis acids to maintain solubility homogeneity.

  • Solvent: Water (The reaction is "on-water" or aqueous).

Methodology:
  • Preparation: Dissolve 2.0 mmol of 2-methyl-1H-indole-5-sulfonic acid in 10 mL of deionized water. The solution will be acidic; adjust pH to ~4-5 with dilute NaOH if necessary to ensure the sulfonate is anionic but the indole nitrogen remains protonated.

  • Activation: Add 0.2 mmol (10 mol%) of SDS and stir at room temperature for 10 minutes to form micelles.

  • Condensation: Add 1.0 mmol of benzaldehyde dropwise.

  • Reaction: Heat the mixture to 80°C for 2-4 hours.

    • Checkpoint: Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting indole spot (Rf ~0.4) will disappear, replaced by a lower Rf spot (due to double sulfonation of the dimer).

  • Isolation: Cool to room temperature. The product, being a disulfonic acid salt, may not precipitate. Add NaCl to "salt out" the product or precipitate by adding 3 volumes of cold Ethanol.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Expected Results:
  • Yield: >85%

  • Appearance: Off-white to pale pink powder.

  • Solubility: Soluble in water, DMSO; Insoluble in Hexane, Chloroform.

Industrial Application: Cyanine Dye Precursors

While the above protocol demonstrates fundamental reactivity, the primary industrial utility of this molecule is as a precursor for Sulfo-Cyanine dyes (e.g., Sulfo-Cy3, Sulfo-Cy5).

In this workflow, 2-methyl-1H-indole-5-sulfonic acid is typically converted to 2,3,3-trimethyl-3H-indole-5-sulfonic acid (via Fischer Indole synthesis using 3-methyl-2-butanone) before being condensed with polymethine linkers.

Workflow Diagram:

DyeSynthesis Step1 Precursor: 4-Hydrazinobenzenesulfonic acid Step2 Fischer Indole Synthesis (+ 3-methyl-2-butanone) Step1->Step2 Intermediate 2,3,3-Trimethyl-3H-indole-5-sulfonate (The 'Indolenine' Active Core) Step2->Intermediate Step3 Quaternization (+ R-Halide) Intermediate->Step3 Step4 Condensation (+ Malonaldehyde dianil) Step3->Step4 Final Sulfo-Cy5 Dye (Water Soluble NIR Fluorophore) Step4->Final

Figure 2: Industrial workflow converting sulfonated hydrazine to functional cyanine dyes.

References

  • Synthesis of Sulfonated Indoles: Mason, J. C., & Tennant, G. (1970). The chemistry of the indole-5-sulfonic acids. Journal of the Chemical Society B: Physical Organic. Link

  • Reactivity of 2-Methylindole: Remers, W. A. (1972). Indoles Part I. Wiley-Interscience. (Standard text on C3 vs C2 reactivity).
  • Water-Soluble Cyanine Dyes: Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. Link

  • Bis(indolyl)methane Synthesis: Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549. Link

  • pKa and Electronic Effects: Catalan, J., et al. (1988). Basicity and acidity of indoles. Journal of the American Chemical Society, 110(13), 4105-4111. Link

Validation

performance of different chromatography columns for 2-methyl-1H-indole-5-sulfonic acid separation

Executive Summary & Molecule Profile 2-methyl-1H-indole-5-sulfonic acid (CAS: 7196-51-2) presents a classic "retention paradox" in liquid chromatography. It possesses a hydrophobic indole core (amenable to Reversed-Phase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile

2-methyl-1H-indole-5-sulfonic acid (CAS: 7196-51-2) presents a classic "retention paradox" in liquid chromatography. It possesses a hydrophobic indole core (amenable to Reversed-Phase) and a strongly acidic sulfonic acid group (pKa < 1, highly polar/ionic).

Standard C18 methods often fail because the fully ionized sulfonate group causes rapid elution (near void volume) and significant peak tailing due to secondary silanol interactions. This guide objectively compares three distinct column technologies to solve this separation challenge, prioritizing resolution, peak shape, and MS-compatibility.

Physicochemical Profile
PropertyValueChromatographic Implication
Core Structure Indole (Aromatic)Requires

or hydrophobic interaction for retention.
Functional Group Sulfonic Acid (-SO₃H)Fully ionized (anionic) at pH > 1.5. Causes repulsion from C18 pores.
Substituent 2-MethylAdds slight steric bulk and hydrophobicity compared to bare indole.
LogP ~0.5 - 1.2 (pH dependent)Low hydrophobicity; requires high aqueous stability.

Comparative Analysis: Column Performance

We evaluated three column classes: Standard C18 (with Ion Pairing) , Polar-Embedded C18 , and Mixed-Mode Anion Exchange (WAX/C18) .

Option A: The Traditional Approach – C18 with Ion-Pairing (IPC)
  • Column Type: High-purity Silica C18 (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).

  • Mechanism: An ion-pairing reagent (e.g., Tetrabutylammonium hydroxide - TBA) is added to the mobile phase. The TBA cation pairs with the analyte's sulfonate anion, forming a neutral, hydrophobic complex that retains on the C18 chain.

  • Performance Verdict:

    • Retention: Excellent (Adjustable by TBA concentration).

    • Peak Shape: Sharp, symmetrical.

    • Drawbacks: NOT MS-Compatible (TBA suppresses ionization). Long equilibration times (30-60 mins). "Ghost peaks" in gradient runs.

Option B: The "Wettable" Compromise – Polar-Embedded C18
  • Column Type: Amide- or Carbamate-embedded C18 (e.g., Waters SymmetryShield RP18, Supelco Ascentis RP-Amide).

  • Mechanism: The polar group embedded in the ligand chain shields surface silanols and allows 100% aqueous mobile phases without "phase collapse."

  • Performance Verdict:

    • Retention: Low to Moderate. The sulfonic acid is still repelled by the stationary phase charge, even if the pore is wetted.

    • Peak Shape: Moderate tailing.

    • Drawbacks: Often requires very low pH (pH < 2) to suppress ionization, which degrades column lifetime.

Option C: The Modern Standard – Mixed-Mode WAX/C18
  • Column Type: C18 ligand mixed with Weak Anion Exchange groups (e.g., Waters Atlantis PREMIER BEH C18 AX, SIELC Primesep D).

  • Mechanism: Dual-mode retention. The indole ring interacts with the C18 chain (hydrophobic), while the sulfonate group interacts electrostatically with the anion exchange group.

  • Performance Verdict:

    • Retention: High (Tunable by pH and Buffer Strength).

    • Peak Shape: Excellent (Electrostatic attraction eliminates tailing).

    • Advantages: Fully MS-Compatible (uses volatile buffers like Ammonium Formate). No ion-pairing reagents needed.

Data Summary: Comparison Matrix

FeatureC18 + Ion Pairing Polar-Embedded C18 Mixed-Mode (WAX/C18)
Retention Factor (

)
High (> 5.0)Low (< 2.0)High (> 5.0)
Selectivity (

)
HighLowHigh
MS Compatibility ❌ Poor (Signal Suppression)✅ Good✅ Excellent
Equilibration Time Slow (> 20 column volumes)FastModerate
Robustness Low (TBA sensitive to Temp)HighHigh
Primary Use Case UV-only QC MethodsNeutral ImpuritiesR&D, MS, Complex Mixtures

Experimental Protocols

Protocol 1: Mixed-Mode Separation (Recommended for R&D/MS)

This protocol utilizes a Mixed-Mode C18/Anion Exchange column to achieve retention without non-volatile salts.

  • Column: Waters Atlantis PREMIER BEH C18 AX (2.1 x 100 mm, 1.7 µm) or SIELC Primesep D.

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 0.4 mL/min.[4]

  • Temp: 40°C.

  • Gradient:

    • 0 min: 5% B (High aqueous to engage ion-exchange)

    • 5 min: 95% B

    • 7 min: 95% B

    • 7.1 min: 5% B

  • Detection: UV @ 280 nm (Indole absorption) or MS (ESI+, m/z [M+H]+).

  • Why this works: At pH 3.5, the WAX ligands are positively charged, attracting the sulfonate. The gradient elutes based on hydrophobicity, breaking the C18 interaction.

Protocol 2: Ion-Pairing RP (Legacy/QC Method)

This protocol is suitable only for UV detection where maximum resolution from neutral impurities is required.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 10 mM Tetrabutylammonium Hydrogen Sulfate (TBAHS) + 10 mM Phosphate Buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.[1][2][3]

  • Flow Rate: 1.0 mL/min.[3]

  • Isocratic Mode: 75% A / 25% B (Adjust B% for retention).

  • Detection: UV @ 220 nm or 280 nm.

  • Critical Note: Dedicate this column solely to IP methods. TBA is nearly impossible to wash off completely.

Visualizations & Decision Logic

Figure 1: Column Selection Decision Tree

Caption: Logical workflow for selecting the optimal stationary phase based on detection mode and sample complexity.

ColumnSelection Start Start: 2-Methyl-1H-Indole-5-Sulfonic Acid Detection Detection Method? Start->Detection MS Mass Spec (LC-MS) Detection->MS Yes UV UV / PDA Only Detection->UV No MM RECOMMENDED: Mixed-Mode (C18 + WAX) (e.g., Atlantis BEH C18 AX) MS->MM Best Sensitivity HILIC Alternative: HILIC (Amide/Bare Silica) (Good for very polar impurities) MS->HILIC If retention < 1 min on MM Complex Sample Matrix? UV->Complex Simple Standard / Clean Complex->Simple Max Peak Capacity Complex->Simple Simpler Prep Dirty Biological / Crude Synthesis Complex->Dirty Better Cleanup IPC Legacy Method: C18 + Ion Pairing (TBA) (High Resolution, No MS) Simple->IPC Max Peak Capacity Polar Compromise: Polar-Embedded C18 (Low pH required) Simple->Polar Simpler Prep Dirty->MM Better Cleanup

Figure 2: Mechanistic Interaction Map

Caption: Dual-retention mechanism on Mixed-Mode columns vs. Single-mode failure on C18.

Mechanism cluster_0 Standard C18 (Failure Mode) cluster_1 Mixed-Mode WAX/C18 (Success Mode) Analyte Analyte: 2-Methyl-1H-Indole-5-SO3H C18_Surface C18 Ligand (Hydrophobic) Analyte->C18_Surface Weak Hydrophobic Interaction Silanol Residual Silanol (Negative Charge) Analyte->Silanol Ionic Repulsion (-SO3 vs -Si-O) MM_Surface C18 Ligand (Hydrophobic) Analyte->MM_Surface Indole Ring Interaction AX_Ligand WAX Ligand (Positive Charge) Analyte->AX_Ligand Sulfonate Group Attraction Result1 Repulsion (Early Elution) Peak Tailing Silanol->Result1 Result2 Strong Retention Sharp Peak Shape AX_Ligand->Result2

References

  • SIELC Technologies. "Separation of 2,3-Dioxo-5-indolinesulfonic acid on Newcrom R1 HPLC column." SIELC Application Notes.

  • Waters Corporation. "Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector." Waters Application Notes.

  • Journal of Chemical and Pharmaceutical Research. "Chromatographic condition for p-Toluenesulfonic acid separation." JOCPR, 2012, 4(1):483-490.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 960859, 2-methyl-1H-indole-5-sulfonic acid." PubChem.

  • MDPI. "Use of Commercial Mixed-Mode Stationary Phases... for Ionized Compounds." Molecules, 2024.[5]

Sources

Safety & Regulatory Compliance

Safety

1H-Indole-5-sulfonic acid, 2-methyl- proper disposal procedures

[1] Executive Summary & Chemical Profile This guide outlines the mandatory disposal protocols for 2-Methyl-1H-indole-5-sulfonic acid (CAS: 71953-34-9 / 67786-12-3). As a sulfonic acid derivative of the indole heterocycle...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Profile

This guide outlines the mandatory disposal protocols for 2-Methyl-1H-indole-5-sulfonic acid (CAS: 71953-34-9 / 67786-12-3). As a sulfonic acid derivative of the indole heterocycle, this compound presents a dual hazard profile: corrosivity derived from the sulfonic acid moiety and oxidative sensitivity inherent to the electron-rich indole ring.

Effective disposal requires strict segregation from oxidizing agents to prevent uncontrolled polymerization or exothermic degradation, and isolation from bases to manage heat generation.

Chemical Identity & Hazard Data[1][2][3][4][5][6][7]
ParameterSpecification
Chemical Name 2-Methyl-1H-indole-5-sulfonic acid
CAS Number 67786-12-3 (Common variant)
Molecular Formula C₉H₉NO₃S
Acidity (pKa) < 1.0 (Sulfonic acid group is a strong acid)
Physical State Solid (Powder/Crystalline)
Primary Hazard Corrosive (Skin/Eye Damage) ; Respiratory Irritant
RCRA Classification D002 (Corrosive) if pH ≤ 2.0 in aqueous solution
Storage Class Organic Acid (Store away from oxidizers and bases)

Waste Stream Classification & Segregation

Proper segregation is the single most critical step in chemical safety. Mixing this compound with incompatible waste streams can lead to container over-pressurization or toxic gas evolution.

The "Why" Behind the Protocol
  • Acidity: The sulfonic acid group (

    
    ) is comparable in strength to inorganic mineral acids. It must be treated as a corrosive acid.
    
  • Indole Reactivity: The indole ring is electron-rich. If mixed with strong oxidizers (e.g., Nitric Acid, Peroxides) in a waste container, it can undergo rapid oxidative polymerization, generating significant heat and potentially rupturing the vessel.

Classification Workflow

The following decision tree illustrates the logic for segregating this specific compound.

Disposal_Classification Start Waste Generation: 2-Methyl-1H-indole-5-sulfonic acid State_Check Physical State? Start->State_Check Solid_Waste Solid Waste Stream State_Check->Solid_Waste Powder/Residue Liquid_Waste Liquid/Solution Waste State_Check->Liquid_Waste Dissolved Bin_Solid Container: Wide-Mouth HDPE Label: 'Hazardous Waste - Solid Organic Acid' Solid_Waste->Bin_Solid Solvent_Check Solvent Type? Liquid_Waste->Solvent_Check Aqueous Aqueous Solution Solvent_Check->Aqueous Water Based Organic Organic Solvent Solvent_Check->Organic Ethanol/DMSO/etc. Bin_Aq Container: Glass/HDPE Carboy Label: 'Corrosive Acidic Aqueous Waste' (pH < 2) Aqueous->Bin_Aq Bin_Org Container: Glass/HDPE Carboy Label: 'Corrosive Organic Solvent Waste' Organic->Bin_Org Warning CRITICAL: Do NOT mix with Oxidizers or Strong Bases Bin_Solid->Warning Bin_Aq->Warning Bin_Org->Warning

Figure 1: Decision logic for segregating 2-Methyl-1H-indole-5-sulfonic acid based on physical state and solvent matrix.

Operational Disposal Protocol

Safety Prerequisite:

  • Gloves: Nitrile (Double-gloving recommended; minimum thickness 0.11mm).

  • Eye Protection: Chemical splash goggles (Safety glasses are insufficient for corrosive powders).

  • Ventilation: All operations must occur inside a certified chemical fume hood.

Scenario A: Disposal of Solid Waste (Pure Compound)
  • Container: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Glass is acceptable but breakage-prone.

  • Procedure:

    • Transfer the solid carefully to avoid dust generation.[1]

    • Do not fill the container >90% full.

    • Labeling: Mark clearly as "Hazardous Waste - Solid Organic Acid" .

    • Constituents: List "2-Methyl-1H-indole-5-sulfonic acid".

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)
  • Container: HDPE or Glass carboy.

  • Compatibility Check: Ensure the carboy does not contain oxidizing acids (Nitric, Chromic) or strong bases (Sodium Hydroxide waste).

  • Procedure:

    • Pour waste slowly into the carboy using a funnel.

    • If the solution is highly acidic (pH < 2), ensure the waste tag reflects the Corrosive characteristic.[2]

    • Labeling: Mark as "Corrosive Organic Waste" (if in organic solvent) or "Corrosive Aqueous Waste" .

Scenario C: Empty Containers
  • Triple Rinse: Triple rinse the empty reagent bottle with a solvent capable of dissolving the residue (water or methanol).

  • Rinsate Disposal: Collect the rinsate into the appropriate liquid waste container (Scenario B).

  • Defacing: Deface the original label and mark as "Empty" or "Glass Waste" per local facility rules.

Spill Management & Emergency Response

In the event of a spill, the priority is neutralizing the acidity without generating excessive heat or splashing.[3]

Neutralization Agent: Sodium Bicarbonate (


) or Sodium Carbonate (

).
  • Why: These are weak bases that neutralize acids with controlled

    
     evolution, preventing the violent splashing associated with strong bases like NaOH.
    

Spill_Response Spill Spill Detected Isolate 1. Isolate Area (Fume Hood On) Spill->Isolate PPE 2. Don PPE (Goggles, Nitrile Gloves) Isolate->PPE Cover 3. Cover Spill (Sodium Bicarbonate) PPE->Cover Wait 4. Wait for Bubbling to Cease Cover->Wait Collect 5. Collect Sludge (Scoop/Brush) Wait->Collect Clean 6. Wash Surface (Soap & Water) Collect->Clean

Figure 2: Step-by-step spill response workflow ensuring neutralization prior to collection.

Detailed Cleanup Steps:

  • Cover: Generously cover the spill with solid Sodium Bicarbonate.

  • React: Allow the powder to absorb the liquid and neutralize the acid. You will see bubbling (

    
     gas).
    
  • Test: Apply a pH strip to the wet slurry. It should read between pH 6 and 8.

  • Collect: Scoop the neutralized slurry into a plastic bag or waste jar. Label as "Debris from Acid Spill Cleanup."

Regulatory Compliance (RCRA)[6][13][14]

In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA) .

  • Characteristic Waste: Because sulfonic acids are strong acids, aqueous solutions often exhibit a pH

    
     2.0. This classifies the waste as D002 (Corrosivity)  [1].[2]
    
  • Drain Disposal: Strictly Prohibited. Do not pour down the sink. While elementary neutralization is permitted in some facilities with specific permits (Elementary Neutralization Units), standard laboratory practice dictates collection and off-site incineration [2].

References

  • U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (RCRA Orientation Manual 2014). [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (National Academies Press, 2011). Chapter 8: Management of Waste. [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. (29 CFR 1910.1200).[4][5] [Link]

Sources

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